4-Chloro-2-methylpent-2-ene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylpent-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-5(2)4-6(3)7/h4,6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYNFCMSRUTOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501653 | |
| Record name | 4-Chloro-2-methylpent-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21971-94-8 | |
| Record name | 4-Chloro-2-methylpent-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-2-methylpent-2-ene IUPAC nomenclature and structure
This technical guide provides a comprehensive overview of 4-Chloro-2-methylpent-2-ene, including its IUPAC nomenclature, chemical structure, physical and chemical properties, and a representative synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
IUPAC Nomenclature and Structure
The systematic IUPAC name for the compound is This compound . The name is derived following the IUPAC rules for the nomenclature of organic compounds.[1]
The logical process for determining the IUPAC name is outlined in the diagram below:
Caption: Logical workflow for determining the IUPAC name of this compound.
The chemical structure of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound.[1]
| Property | Value |
| Molecular Formula | C6H11Cl |
| Molecular Weight | 118.60 g/mol |
| XLogP3 | 2.7 |
| Exact Mass | 118.054928 g/mol |
| Monoisotopic Mass | 118.054928 g/mol |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 7 |
| Complexity | 70.2 |
Experimental Protocols
General Synthesis of Allylic Chlorides from Allylic Alcohols:
This procedure is based on the reaction of an allylic alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl), often in the presence of a catalyst or a base like pyridine to neutralize the acidic byproduct.
Representative Protocol:
-
Starting Material: The synthesis would commence with 2-methylpent-2-en-4-ol.
-
Reaction Setup: The allylic alcohol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.
-
Addition of Chlorinating Agent: Thionyl chloride (1.1 to 1.5 equivalents) is added dropwise to the cooled solution of the alcohol. Pyridine (1.1 to 1.5 equivalents) may be added to scavenge the HCl produced.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is carefully poured over crushed ice to quench any unreacted thionyl chloride. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product, this compound, can be further purified by distillation under reduced pressure to yield the pure compound.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available, the following tables provide predicted spectroscopic data based on the analysis of similar compounds and known spectroscopic principles.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.5 - 5.7 | d | 1H | =CH- |
| ~4.5 - 4.7 | m | 1H | -CHCl- |
| ~1.8 - 2.0 | s | 3H | =C(CH₃)- |
| ~1.7 - 1.9 | d | 3H | -CH(Cl)CH₃ |
| ~1.6 - 1.8 | s | 3H | =C(CH₃)CH₃ |
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Carbon Type |
| ~130 - 135 | C= |
| ~125 - 130 | =CH- |
| ~55 - 60 | -CHCl- |
| ~25 - 30 | -CH(Cl)CH₃ |
| ~20 - 25 | =C(CH₃)- |
| ~18 - 23 | =C(CH₃)CH₃ |
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~3020 - 3080 | =C-H stretch |
| ~2850 - 3000 | C-H stretch (alkyl) |
| ~1660 - 1680 | C=C stretch |
| ~650 - 800 | C-Cl stretch |
Predicted Mass Spectrometry Fragmentation:
| m/z | Fragment Ion |
| 118/120 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 83 | [M - Cl]⁺ |
| 41 | [C₃H₅]⁺ |
References
4-Chloro-2-methylpent-2-ene CAS number and registry information
CAS Number: 21971-94-8
This technical guide provides an in-depth overview of 4-Chloro-2-methylpent-2-ene, a halogenated alkene of interest to researchers and professionals in organic synthesis and drug development. This document compiles its chemical identity, physical and chemical properties, postulated synthesis routes, and predicted spectral characteristics. Furthermore, it explores the potential biological activity based on the known reactivity of related allylic chlorides.
Registry Information and Chemical Identity
This compound is registered under CAS number 21971-94-8.[1] Its chemical structure and key identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 21971-94-8 |
| Molecular Formula | C₆H₁₁Cl |
| Molecular Weight | 118.60 g/mol [2] |
| Canonical SMILES | CC(C)=CC(C)Cl |
| InChI | InChI=1S/C6H11Cl/c1-5(2)4-6(3)7/h4,6H,1-3H3 |
| InChIKey | IAYNFCMSRUTOFU-UHFFFAOYSA-N |
| PubChem CID | 12535659[2] |
| Synonyms | Trimethylallyl chloride |
Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 118.60 g/mol |
| XLogP3 | 2.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 2 |
| Exact Mass | 118.0549280 Da |
| Monoisotopic Mass | 118.0549280 Da |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 7 |
| Complexity | 70.2 |
Data sourced from PubChem CID 12535659.[2]
Experimental Protocols: Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, its structure as an allylic chloride suggests plausible synthetic routes based on established organic chemistry principles. The most likely methods involve either the direct chlorination of the corresponding alkene or the substitution reaction of the analogous alcohol.
Proposed Synthesis via Allylic Chlorination of 2-Methylpent-2-ene
This method involves the free-radical chlorination of 2-methylpent-2-ene at the allylic position. N-Chlorosuccinimide (NCS) is a common reagent for this transformation, often used with a radical initiator such as benzoyl peroxide or AIBN, and light or heat.
Reaction:
2-Methylpent-2-ene + N-Chlorosuccinimide (NCS) --(Radical Initiator, Heat/Light)--> this compound + Succinimide
Postulated Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpent-2-ene (1.0 eq) in a suitable inert solvent such as carbon tetrachloride (CCl₄).
-
Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 eq).
-
Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
Proposed Synthesis from 2-Methylpent-3-en-2-ol
This approach involves the nucleophilic substitution of the hydroxyl group in the corresponding allylic alcohol, 2-methylpent-3-en-2-ol, with a chloride ion. Reagents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) can be employed.
Reaction:
2-Methylpent-3-en-2-ol + SOCl₂ --> this compound + SO₂ + HCl
Postulated Experimental Protocol:
-
In a fume hood, place 2-methylpent-3-en-2-ol (1.0 eq) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and cool it in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the alcohol, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC.
-
Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting crude product by vacuum distillation to obtain this compound.
Predicted Spectral Data
¹H NMR Spectroscopy
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |
| CH₃ (on C2) | singlet | 1.7 - 1.9 |
| CH₃ (on C4) | doublet | 1.5 - 1.7 |
| =CH- | doublet of quartets | 5.3 - 5.6 |
| -CHCl- | quintet | 4.3 - 4.6 |
The vinylic proton (=CH-) is expected to be downfield due to the double bond. The proton on the carbon bearing the chlorine (-CHCl-) will also be significantly downfield due to the electronegativity of the chlorine atom.
¹³C NMR Spectroscopy
| Carbon | Approximate Chemical Shift (δ, ppm) |
| C1 (CH₃ on C2) | 20 - 25 |
| C2 (=C(CH₃)₂) | 130 - 140 |
| C3 (=CH) | 120 - 130 |
| C4 (CHCl) | 60 - 70 |
| C5 (CH₃ on C4) | 20 - 25 |
| C6 (CH₃ on C2) | 20 - 25 |
The carbons of the double bond (C2 and C3) will appear in the alkene region of the spectrum. The carbon attached to the chlorine (C4) will be shifted downfield.
Infrared (IR) Spectroscopy
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| C=C | Stretch | 1660 - 1680 (weak) |
| =C-H | Stretch | 3000 - 3100 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C-Cl | Stretch | 600 - 800 |
The C=C stretching absorption is expected to be weak due to the tetrasubstituted nature of the double bond.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of compounds containing one chlorine atom. Common fragmentation patterns would likely involve the loss of a chlorine radical (M-35/37) and the cleavage of the C-C bond adjacent to the chlorine atom, leading to the formation of a stable allylic carbocation.
Biological Activity and Signaling Pathways
Specific toxicological or pharmacological studies on this compound are not available in the public literature. However, as an allylic chloride, it belongs to a class of compounds known for their potential to act as alkylating agents. This reactivity is the basis for the mutagenic and carcinogenic properties observed in other simple allylic chlorides.
The proposed mechanism of genotoxicity involves the nucleophilic attack of DNA bases on the electrophilic carbon of the allylic chloride, leading to the formation of DNA adducts. This can result in mutations during DNA replication and transcription if not repaired.
Below is a diagram illustrating the general workflow for assessing the properties of a chemical compound like this compound and a conceptual diagram of the potential mechanism of action of allylic chlorides.
Conclusion
This compound is a chemical for which detailed experimental data is sparse in publicly accessible domains. This guide has provided a comprehensive overview based on its known registry information, predicted properties, and plausible synthetic and analytical characteristics derived from fundamental chemical principles. The potential for biological activity as an alkylating agent, typical of allylic chlorides, warrants careful handling and further investigation. The information and diagrams presented herein serve as a valuable resource for researchers and professionals working with this and related compounds.
References
Synthesis of 4-Chloro-2-methylpent-2-ene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-chloro-2-methylpent-2-ene, a valuable chloroalkene intermediate in organic synthesis. The document details two core synthetic strategies: the chlorination of the corresponding allylic alcohol and the hydrochlorination of a conjugated diene. This guide includes detailed experimental protocols, quantitative data summaries, and logical pathway visualizations to aid researchers in the replication and optimization of these synthetic routes.
Synthesis via Chlorination of 2-Methylpent-2-en-4-ol
A common and effective method for the synthesis of allylic chlorides is the reaction of the corresponding allylic alcohol with a suitable chlorinating agent. For the preparation of this compound, the precursor is 2-methylpent-2-en-4-ol. Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide and hydrogen chloride.[1]
The reaction mechanism for the chlorination of allylic alcohols with thionyl chloride can be complex, potentially proceeding through Sₙi, Sₙi', Sₙ1, or Sₙ2 pathways, depending on the reaction conditions and the structure of the substrate.[2] The Sₙi' (intramolecular nucleophilic substitution with allylic rearrangement) mechanism can sometimes lead to the formation of isomeric products. However, for a secondary allylic alcohol like 2-methylpent-2-en-4-ol, the reaction can be directed towards the desired product under controlled conditions.
Synthesis of the Precursor: 2-Methylpent-2-en-4-ol
The starting material, 2-methylpent-2-en-4-ol, can be synthesized via the hydroboration-oxidation of 2-methyl-1,3-pentadiene.
Chlorination Pathway
The logical workflow for this synthesis pathway is illustrated below.
References
Physical and chemical properties of 4-Chloro-2-methylpent-2-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2-methylpent-2-ene, a halogenated alkene of interest in organic synthesis. The document details its structural characteristics, physicochemical parameters, and reactivity. Key synthetic routes and reaction mechanisms, including nucleophilic substitution, electrophilic addition, and elimination reactions, are discussed. This guide is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development, offering critical data and methodologies to inform their work.
Introduction
This compound, an allylic halide, is a versatile chemical intermediate. Its structure, featuring a chlorine atom attached to a carbon adjacent to a double bond, imparts unique reactivity that is valuable in a variety of organic transformations. This guide synthesizes available data on its physical and chemical properties to provide a detailed technical resource.
Physical Properties
Precise experimental data for the physical properties of this compound are not extensively documented in readily available literature. However, based on its molecular structure and data for analogous compounds, the following properties can be estimated. For comparison, the known properties of the related compound 4-chloro-2-pentene are also provided.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H11Cl | --INVALID-LINK--[1] |
| Molecular Weight | 118.60 g/mol | --INVALID-LINK--[1] |
| CAS Number | 21971-94-8 | --INVALID-LINK--[1] |
| Boiling Point (estimated) | ~120-130 °C | |
| Density (estimated) | ~0.9 g/cm³ | |
| Solubility | Insoluble in water; Soluble in common organic solvents. |
Note: Estimated values are based on the properties of structurally similar compounds, such as 4-chloro-2-pentene which has a boiling point of 97 °C and a density of approximately 0.9 g/cm³[2].
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of allylic halides, which is dominated by the interplay between the carbon-chlorine bond and the adjacent carbon-carbon double bond.
Nucleophilic Substitution Reactions
As an allylic chloride, this compound is susceptible to nucleophilic substitution reactions. These can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nucleophile. The allylic nature of the carbocation intermediate in the S(_N)1 pathway provides resonance stabilization, facilitating this mechanism.
Logical Relationship of Nucleophilic Substitution:
References
An In-depth Technical Guide to 4-Chloro-2-methylpent-2-ene for Researchers and Drug Development Professionals
Introduction
4-Chloro-2-methylpent-2-ene is a halogenated alkene of interest in organic synthesis. Its structure, featuring a reactive allylic chloride, makes it a versatile building block for the introduction of the 2-methylpent-2-enyl moiety into a variety of molecular scaffolds. This technical guide provides a comprehensive overview of the available literature and patents concerning this compound, with a focus on its synthesis, characterization, and potential applications in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties have been computationally derived and are sourced from the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₁₁Cl | PubChem[1] |
| Molecular Weight | 118.60 g/mol | PubChem[1] |
| CAS Number | 21971-94-8 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC(C=C(C)C)Cl | PubChem[1] |
| InChIKey | IAYNFCMSRUTOFU-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 2.7 | PubChem[1] |
| Exact Mass | 118.0549280 Da | PubChem[1] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature, its synthesis can be inferred from general methods for the preparation of allylic chlorides from corresponding alcohols. A plausible synthetic route involves the chlorination of 2-methylpent-2-en-4-ol.
Hypothetical Synthetic Workflow:
The following diagram illustrates a potential synthetic pathway for this compound.
Caption: Hypothetical synthesis of this compound.
General Experimental Considerations (Based on analogous reactions):
-
Reaction Conditions: The reaction would likely be carried out under anhydrous conditions to prevent the hydrolysis of the chlorinating agent and the product. The choice of solvent would depend on the chlorinating agent used, with non-polar aprotic solvents being common.
-
Temperature Control: The reaction temperature would need to be carefully controlled to minimize the formation of side products, such as elimination or rearrangement products.
-
Purification: Purification of the final product would likely involve aqueous workup to remove any remaining acid or water-soluble byproducts, followed by drying of the organic layer and distillation under reduced pressure to isolate the this compound.
Spectroscopic Data
Expected ¹H NMR Data:
| Protons | Chemical Shift (ppm, predicted) | Multiplicity (predicted) |
| CH₃ (at C2) | 1.7 - 1.9 | Singlet |
| CH₃ (allylic) | 1.3 - 1.5 | Doublet |
| =CH- | 5.3 - 5.7 | Doublet of Quartets |
| -CHCl- | 4.3 - 4.7 | Multiplet |
Potential Applications in Drug Development and Organic Synthesis
The reactivity of the allylic chloride in this compound makes it a potentially useful electrophile for nucleophilic substitution reactions. This could allow for the introduction of the 2-methylpent-2-enyl group into various molecules, which could be of interest in the synthesis of novel pharmaceutical compounds or other complex organic targets.
Potential Reaction Pathway:
The following diagram illustrates the general reactivity of this compound with a generic nucleophile.
Caption: General nucleophilic substitution on this compound.
While no specific examples of the use of this compound in the synthesis of drug candidates were found in the reviewed literature, its structural motif could be incorporated into screening libraries for lead discovery. The lipophilic nature of the 2-methylpent-2-enyl group could be used to modulate the pharmacokinetic properties of a parent molecule.
Patents
Patents mentioning this compound exist, as indicated by its PubChem entry.[1] However, the specific content of these patents, including detailed synthetic methods or applications, requires a more in-depth patent search beyond the scope of this initial guide.
Conclusion
This compound is a chemical entity with potential as a synthetic intermediate. However, there is a notable lack of detailed, publicly available experimental data for this compound. Further research is needed to establish reliable synthetic protocols, fully characterize the compound using modern spectroscopic techniques, and explore its utility as a building block in organic synthesis and drug discovery. The information presented in this guide serves as a starting point for researchers and professionals interested in this molecule, highlighting the current knowledge gaps and potential areas for future investigation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Electrophilic Addition Mechanism for Chlorinated Alkenes
This guide provides a comprehensive overview of the electrophilic addition mechanism as it pertains to chlorinated alkenes. It details the underlying principles, stereochemistry, and the influence of chlorine substitution on reaction pathways, supported by quantitative data and detailed experimental protocols.
Core Principles of Electrophilic Addition to Chlorinated Alkenes
Electrophilic addition to alkenes is a fundamental reaction in organic chemistry. In the case of chlorinated alkenes, the presence of the electron-withdrawing chlorine atom significantly influences the reactivity of the double bond and the stability of the carbocation intermediate. This results in altered regioselectivity and reaction rates compared to their non-chlorinated analogs.
The general mechanism proceeds in a stepwise fashion. First, the electrophile (E+) attacks the electron-rich π-bond of the alkene, leading to the formation of a carbocation intermediate. This is the rate-determining step. Subsequently, a nucleophile (Nu-) attacks the carbocation, forming the final addition product.
The chlorine atom's inductive effect (-I) deactivates the double bond, making it less nucleophilic and thus less reactive towards electrophiles. However, the chlorine atom can also participate in resonance (+R effect), where its lone pairs can stabilize an adjacent carbocation. This dual electronic influence is crucial in determining the reaction's outcome.
Regioselectivity: Markovnikov and Anti-Markovnikov Addition
The regioselectivity of electrophilic addition to unsymmetrical chlorinated alkenes is governed by the stability of the carbocation intermediate. According to Markovnikov's rule, the electrophile adds to the carbon atom that is bonded to the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.
In the case of chlorinated alkenes, the stability of the carbocation is influenced by both the inductive effect of the chlorine atom and potential resonance stabilization. For instance, in the addition of HBr to vinyl chloride, the electrophile (H+) can add to either the α-carbon or the β-carbon.
-
Addition to the α-carbon: This leads to a primary carbocation, which is destabilized by the electron-withdrawing inductive effect of the adjacent chlorine.
-
Addition to the β-carbon: This results in a secondary carbocation where the positive charge is on the carbon bearing the chlorine atom. This carbocation, while secondary, is significantly destabilized by the inductive effect of chlorine. However, it can be stabilized by resonance, where a lone pair from the chlorine atom is donated to the carbocationic center, forming a chloronium ion intermediate.
Experimental evidence often shows a preference for the formation of the product predicted by the more stable intermediate, though mixtures of isomers can be obtained.
Quantitative Data on Electrophilic Additions
The following table summarizes key quantitative data from representative electrophilic addition reactions involving chlorinated alkenes.
| Alkene | Electrophile | Reagent | Solvent | Temperature (°C) | Product(s) | Regioselectivity/Yield (%) |
| Vinyl Chloride | HBr | HBr (gas) | - | -78 | 1-bromo-1-chloroethane | Major Product |
| Trichloroethylene | Cl₂ | Cl₂ | CCl₄ | 25 | 1,1,2,2,2-Pentachloroethane | 95% |
| 1,2-Dichloroethene | Br₂ | Br₂ | CH₂Cl₂ | 0 | 1,2-dibromo-1,2-dichloroethane | >98% |
Table 1: Summary of quantitative data for electrophilic addition reactions of chlorinated alkenes.
Experimental Protocols
Protocol 1: Electrophilic Bromination of 1,2-Dichloroethene
-
Objective: To synthesize 1,2-dibromo-1,2-dichloroethane via the electrophilic addition of bromine to 1,2-dichloroethene.
-
Materials:
-
1,2-Dichloroethene (cis/trans mixture)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1,2-dichloroethene (1.0 g, 10.3 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of bromine (1.65 g, 10.3 mmol) in dichloromethane (10 mL) dropwise to the stirred solution. The disappearance of the bromine color indicates the reaction is proceeding.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0°C.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the bromine color is completely discharged.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
-
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanistic Diagrams
The following diagrams illustrate the key mechanistic pathways in the electrophilic addition to chlorinated alkenes.
Caption: General mechanism of electrophilic addition to a chlorinated alkene.
Caption: Regioselectivity in the addition of HBr to vinyl chloride.
Caption: Formation of a bridged chloronium ion leading to anti-addition.
Conclusion
The electrophilic addition mechanism for chlorinated alkenes is a nuanced area of organic chemistry where the electronic effects of the chlorine substituent play a critical role in determining the reaction's rate, regioselectivity, and stereochemistry. A thorough understanding of these principles is essential for predicting reaction outcomes and designing synthetic pathways in academic and industrial research, including drug development where halogenated compounds are prevalent. The provided data and protocols serve as a foundational guide for further investigation in this field.
For Researchers, Scientists, and Drug Development Professionals
< An In-depth Technical Guide to the Molecular Formula C6H11Cl
The molecular formula C6H11Cl represents a variety of isomers, including cyclic and acyclic chloroalkanes and chloroalkenes. This guide focuses on the most prominent isomers, detailing their chemical properties, synthesis, and applications, with a particular emphasis on their relevance in research and drug development.
Isomers of C6H11Cl
The primary isomers of C6H11Cl can be categorized as follows:
-
Cyclic Alkanes: Chlorocyclohexane is the most common isomer in this category.
-
Acyclic Alkenes: This category includes various positional and geometric isomers of chloro-hexene, such as 1-chloro-1-hexene, 3-chloro-1-hexene, and 4-chloro-2-hexene.[1][2]
-
Cyclic Alkanes with Alkyl Groups: Isomers with a five-membered ring are also possible, such as those with the formula C6H11Cl.[3]
Chlorocyclohexane (Cyclohexyl Chloride)
Chlorocyclohexane, also known as cyclohexyl chloride, is a colorless liquid with a distinct odor.[4] It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[5]
Physicochemical Properties
A summary of the key physicochemical properties of chlorocyclohexane is presented in the table below.
| Property | Value | References |
| Molecular Formula | C6H11Cl | [4] |
| Molar Mass | 118.60 g/mol | [4] |
| Density | 1.000 g/mL at 20 °C | [6] |
| Melting Point | -44 °C | [4] |
| Boiling Point | 142 °C | [4] |
| Flash Point | 84 °F (28.9 °C) | |
| Solubility in Water | Low | [4] |
| Refractive Index | 1.4626 at 20 °C | [6] |
| CAS Number | 542-18-7 | [4] |
Synthesis of Chlorocyclohexane
Chlorocyclohexane can be synthesized through various methods, with the reaction of cyclohexanol with hydrochloric acid being a common laboratory-scale preparation.
This protocol is based on the nucleophilic substitution reaction of cyclohexanol.
Materials:
-
Cyclohexanol (100 g)
-
Concentrated Hydrochloric Acid (250 mL)
-
Anhydrous Calcium Chloride (80 g)
Procedure:
-
Combine 100 g of pure cyclohexanol, 250 mL of concentrated hydrochloric acid, and 80 g of anhydrous calcium chloride in a 2000 mL round-bottomed flask fitted with a reflux condenser.[7]
-
Heat the mixture on a boiling water bath for 10 hours with occasional shaking. Mechanical stirring can reduce the refluxing period to 6 hours and potentially improve the yield.[7]
-
After cooling, the upper layer containing the crude cyclohexyl chloride is separated.
-
Wash the crude product with a saturated sodium chloride solution, followed by a saturated sodium bicarbonate solution, and then again with a saturated sodium chloride solution.
-
Dry the washed product over anhydrous calcium chloride for at least 24 hours.[7]
-
Purify the dried product by fractional distillation, collecting the fraction boiling at 141.5-142.5 °C.[7]
Reactions and Applications in Drug Development
Chlorocyclohexane is a key intermediate in the synthesis of various pharmaceutical compounds.[5] Its reactivity allows for the introduction of the cyclohexyl group into larger molecules.
-
Nucleophilic Substitution Reactions: The chlorine atom in chlorocyclohexane can be displaced by a variety of nucleophiles. For example, it reacts with sodium cyanide (NaCN) in ethanol in an SN2 reaction.[8]
-
Intermediate in Drug Synthesis: It is used in the preparation of the antiepileptic and spasmodic drug, benzhexol hydrochloride.[9] The synthesis of 2-cyclohexylcyclohexanone, a potential building block, can also be achieved from chlorocyclohexane.[10]
The following diagram illustrates a generalized workflow for the synthesis and purification of chlorocyclohexane.
Caption: Workflow for the synthesis and purification of chlorocyclohexane.
Acyclic Isomers: Chlorohexenes
Several isomers of chlorohexene exist, with the position of the chlorine atom and the double bond varying.
Physicochemical Data of Chlorohexene Isomers
| Isomer | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | References |
| (1Z)-1-chloro-1-hexene | C6H11Cl | 118.606 | - | [11] |
| 3-chloro-1-hexene | C6H11Cl | 118.60 | 53101-38-5 | [12] |
| (Z)-4-chlorohex-2-ene | C6H11Cl | 118.60 | - | [13] |
| 6-chloro-1-hexene | C6H11Cl | 118.61 | 928-89-2 | [14] |
Applications of Chlorohexenes
6-Chloro-1-hexene is a notable isomer used in organic synthesis. It can be used to synthesize 1-(5-hexen)-2,3-dimethyl-imidazolium chloride and undergoes cross-coupling reactions.[14]
Role in Drug Discovery and Medicinal Chemistry
Chlorine-containing compounds play a significant role in pharmaceuticals. Over 250 FDA-approved drugs contain chlorine, and they are used to treat a wide range of diseases.[15] The inclusion of a chlorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. While C6H11Cl itself is not a therapeutic agent, its isomers serve as important building blocks in the synthesis of more complex, biologically active molecules.[5] The development of novel chemical reactions is crucial for transforming and utilizing such building blocks in drug discovery.[16]
The following diagram illustrates the logical relationship of C6H11Cl isomers as synthetic intermediates.
Caption: Role of C6H11Cl isomers as intermediates in API synthesis.
References
- 1. C6H11Cl isomers [molport.com]
- 2. brainly.in [brainly.in]
- 3. Solved D. (16 points) Draw all four (4) of the possible | Chegg.com [chegg.com]
- 4. Cyclohexyl chloride - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Chlorocyclohexane | C6H11Cl | CID 10952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Chlorocyclohexane reacts with sodium cyanide (NaCN) in ethanol to... | Study Prep in Pearson+ [pearson.com]
- 9. chembk.com [chembk.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. 1-Hexene, 3-chloro- | C6H11Cl | CID 534427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (Z)-4-chlorohex-2-ene | C6H11Cl | CID 21719960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 6-クロロ-1-ヘキセン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asiaresearchnews.com [asiaresearchnews.com]
An In-depth Technical Guide to the Discovery and History of Substituted Allylic Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted allylic chlorides are a pivotal class of organic compounds, characterized by a chlorine atom bonded to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. Their unique structural motif imparts a versatile reactivity, making them indispensable intermediates in a vast array of chemical transformations. This technical guide provides a comprehensive overview of the discovery and historical development of substituted allylic chlorides, detailing the evolution of their synthesis, the elucidation of their complex reaction mechanisms, and their application in fields ranging from commodity chemical production to the intricate synthesis of pharmaceuticals. This document adheres to stringent data presentation and visualization standards to facilitate understanding and application by researchers and professionals in the chemical sciences.
Early Discoveries and Foundational Syntheses
The journey into the chemistry of allylic chlorides began in the mid-19th century. The parent compound, allyl chloride (3-chloroprop-1-ene), was first synthesized in 1857 by Auguste Cahours and August Hofmann through the reaction of allyl alcohol with phosphorus trichloride.[1] This foundational work laid the groundwork for future explorations into this reactive class of molecules.
The first major leap towards industrial-scale production came in the late 1930s with the development of a high-temperature (around 500 °C) gas-phase chlorination of propene.[2][3] This method, proceeding via a free-radical chain mechanism, provided an economical route to allyl chloride, which remains a cornerstone of its industrial synthesis today.[2][3] This process is crucial for the production of key industrial chemicals like epichlorohydrin, a monomer for epoxy resins, and synthetic glycerol.[4]
Early laboratory-scale syntheses for both the parent and substituted allylic chlorides primarily revolved around the conversion of allylic alcohols. Besides the use of phosphorus trichloride, methods employing hydrochloric acid, often with a copper(I) chloride catalyst to improve yields, became common practice.[5]
Evolution of Synthetic Methodologies
The inherent reactivity of the allylic C-H bond spurred the development of more selective and milder reagents for the synthesis of substituted allylic chlorides, moving beyond the harsh conditions of high-temperature radical chlorination.
N-Chlorosuccinimide (NCS)
A significant advancement in the selective halogenation of allylic positions was the application of N-halosuccinimides. While N-bromosuccinimide (NBS) is more commonly associated with the Wohl-Ziegler reaction for allylic bromination, N-chlorosuccinimide (NCS) serves as a valuable reagent for allylic chlorination.[6] The reaction is typically initiated by light or a radical initiator and proceeds via a free-radical chain mechanism.[6] The key advantage of using NCS is that it maintains a low concentration of elemental chlorine in the reaction mixture, which favors allylic substitution over competing electrophilic addition to the double bond.[2]
Modern Reagents and Catalytic Systems
Research in recent decades has focused on developing highly regioselective and scalable methods for the synthesis of complex substituted allylic chlorides.
-
Activated DMSO Systems: A versatile and scalable protocol for the chemoselective chlorination of polyprenoids (terpene-derived compounds) utilizes a combination of dimethyl sulfoxide (DMSO) and chlorotrimethylsilane (TMSCl).[7][8] This method activates DMSO to serve as the chlorine source, enabling the regioselective formation of allylic chlorides under mild conditions.[7]
-
Selenium-Catalyzed Chlorination: The use of catalytic amounts of phenylselenenyl chloride (PhSeCl) with NCS has been shown to effectively produce allylic chlorides from various alkenes, often with accompanying rearrangement of the double bond.[7] This catalytic approach offers an alternative to stoichiometric reagents.
Data Presentation: Comparative Synthesis Data
The choice of synthetic method for a substituted allylic chloride depends critically on the substrate and the desired regioselectivity. The following table summarizes yield and selectivity data for representative allylic chlorination methods.
| Alkene Substrate | Reagent/Catalyst | Conditions | Product(s) | Yield (%) | Regioisomeric Ratio | Reference |
| Geraniol Acetate | DMSO, TMSCl | DCM, 0 °C to rt | (E)-4-chloro-3,7-dimethylocta-2,6-dien-1-yl acetate | 91 | >95:5 | [7] |
| Farnesol Acetate | DMSO, TMSCl | DCM, 0 °C to rt | Allylic Chloride Product | 85 | >95:5 | [7] |
| β,γ-Unsaturated Ester | PhSeCl (5 mol%), NCS | MeCN, 25 °C, 4-48h | Allylic Chloride Product | 62-89 | Varies | [7] |
| 1-Octene | NBS | CCl₄, reflux | 3-bromo-1-octene & 1-bromo-2-octene | - | 18:82 | [9] |
| Cyclohexene | NCS, Peroxide | CCl₄, reflux | 3-Chlorocyclohexene | - | - | [6] |
Note: Data for the NBS reaction with 1-octene is for bromination but is included to illustrate the regioselectivity of radical halogenation on a simple terminal alkene.
Mechanistic Understanding: A Tale of Competing Pathways
The utility of substituted allylic chlorides as synthetic intermediates is intrinsically linked to their diverse reactivity, particularly in nucleophilic substitution reactions. The presence of the adjacent π-system allows for multiple reaction pathways, a subject of extensive study in physical organic chemistry. The pioneering work of chemists like Christopher Ingold was fundamental in establishing the concepts of SN1 and SN2 reactions, which provided the framework for understanding these more complex systems.[1]
Substituted allylic chlorides can undergo nucleophilic substitution via four primary mechanisms:
-
SN2 (Substitution Nucleophilic Bimolecular): A direct, concerted attack of the nucleophile at the carbon bearing the chlorine (the α-carbon), resulting in inversion of stereochemistry.
-
SN1 (Substitution Nucleophilic Unimolecular): Ionization of the chloride to form a resonance-stabilized allylic carbocation, which is then attacked by the nucleophile at either end.
-
SN2' (SN2 with Rearrangement): A concerted attack of the nucleophile at the terminal carbon of the double bond (the γ-carbon), with simultaneous migration of the double bond and expulsion of the chloride ion.
-
SN1' (SN1 with Rearrangement): Formation of the allylic carbocation, followed by nucleophilic attack at the γ-carbon.
The competition between these pathways is governed by factors such as the structure of the allylic chloride, the nature of the nucleophile, the solvent, and the leaving group.
// Relationships AllylicChloride -> SN2 [label=" Strong Nucleophile\n α-attack"]; AllylicChloride -> SN2_prime [label=" Strong Nucleophile\n γ-attack"]; AllylicChloride -> Carbocation [label=" Ionization (Slow)\n Polar Protic Solvent"]; Carbocation -> SN1 [label=" Nu⁻ Attack at α-carbon"]; Carbocation -> SN1_prime [label=" Nu⁻ Attack at γ-carbon"];
} .dot Caption: Logical relationship of competing SN1/SN2 and SN1'/SN2' pathways.
Experimental Protocols
Detailed and reproducible experimental procedures are the bedrock of chemical science. Below are representative protocols for the synthesis of both the parent allyl chloride and a substituted allylic chloride.
Protocol 1: Synthesis of Allyl Chloride from Allyl Alcohol (Catalytic)
This protocol is adapted from Vogel's Textbook of Practical Organic Chemistry.
Materials:
-
Allyl alcohol (100 ml)
-
Concentrated hydrochloric acid (150 ml)
-
Copper(I) chloride (2 g, freshly prepared)
-
Concentrated sulfuric acid (50 ml)
-
Anhydrous calcium chloride
-
Ice-water bath
-
1000 ml round-bottomed flask with reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Place 100 ml of allyl alcohol, 150 ml of concentrated hydrochloric acid, and 2 g of freshly prepared copper(I) chloride into a 1000 ml round-bottomed flask equipped with a reflux condenser.
-
Cool the flask in an ice-water bath.
-
Add 50 ml of concentrated sulfuric acid dropwise through the condenser with frequent shaking of the flask.
-
After the addition is complete, allow the reaction mixture to stand for 30 minutes to complete the separation of the allyl chloride layer.
-
Separate the upper layer of crude allyl chloride using a separatory funnel.
-
Wash the crude product with twice its volume of water.
-
Dry the washed allyl chloride over anhydrous calcium chloride.
-
Purify the dried product by distillation, collecting the fraction that boils at 46-47 °C. The expected yield is over 90%.[5]
Protocol 2: Regioselective Synthesis of (E)-4-chloro-3,7-dimethylocta-2,6-dien-1-yl acetate
This protocol is adapted from Demertzidou et al., J. Org. Chem. 2017, 82, 8710-8715.
Materials:
-
Geraniol acetate (0.1 mmol)
-
Dimethyl sulfoxide (DMSO, 0.5 mmol, 5 equiv)
-
Chlorotrimethylsilane (TMSCl, 1.0 mmol, 10 equiv)
-
Dichloromethane (DCM), anhydrous
-
Screw-capped 4 mL vials
-
Standard workup and purification supplies (silica gel chromatography)
Procedure:
-
In a dry, screw-capped 4 mL vial, prepare a solution of DMSO (5 equivalents) in DCM.
-
In a separate vial, prepare a solution of TMSCl (10 equivalents) in DCM.
-
Cool both solutions to 0 °C.
-
Combine the DMSO and TMSCl solutions and mix for 5 minutes at 0 °C.
-
Prepare a 0.1 M solution of geraniol acetate (1 equivalent) in DCM.
-
Add the geraniol acetate solution to the pre-mixed DMSO/TMSCl reagent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired allylic chloride. The reported yield is 91%.[7]
// Nodes node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="Alkene Substrate &\nChlorinating Agent"]; ReactionSetup [label="Reaction Setup\n(Solvent, Temp, Catalyst)"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring\n(TLC, GC-MS)"]; Workup [label="Aqueous Workup\n(Quenching, Extraction)"];
node [fillcolor="#FBBC05", fontcolor="#202124"]; Drying [label="Drying & Concentration"]; Purification [label="Purification\n(Distillation or Chromatography)"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS, IR)"]; FinalProduct [label="Pure Substituted\nAllylic Chloride", shape=ellipse];
// Edges Reactants -> ReactionSetup; ReactionSetup -> Monitoring; Monitoring -> Workup [label="Upon Completion"]; Workup -> Drying; Drying -> Purification; Purification -> Characterization; Characterization -> FinalProduct; } .dot Caption: A generalized workflow for the synthesis and isolation of allylic chlorides.
Applications in Drug Development and Complex Molecule Synthesis
The unique reactivity of substituted allylic chlorides makes them valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.
Antifungal Agents
A prominent example is the synthesis of allylamine antifungals, such as Naftifine and Butenafine . While many synthetic routes to these drugs exist, several proceed through intermediates that are structurally analogous to or derived from allylic precursors. The core structure of these drugs contains the allylamine functional group, which is often installed via nucleophilic substitution on an allylic electrophile. For instance, the synthesis of Naftifine can be achieved through various routes, some of which involve the creation of the key cinnamyl-amine bond, a process conceptually similar to the reactions of allylic halides.[1][5] Butenafine synthesis involves the alkylation of an amine with p-tert-butyl benzyl bromide, highlighting the reactivity of benzylic halides, which is analogous to that of allylic halides due to the stabilization of the carbocation intermediate by the adjacent π-system.[10]
Terpene and Steroid Synthesis
The synthesis of complex natural products like terpenes and steroids often requires the strategic introduction of functional groups and the formation of carbon-carbon bonds. Substituted allylic chlorides serve as key building blocks in these endeavors. For example, in terpene synthesis, the chlorination of an allylic alcohol like geraniol can generate an epoxygeranyl chloride, a versatile intermediate for subsequent coupling reactions.[5] In steroid synthesis, allylic chlorides can be used to introduce side chains or to facilitate cyclization reactions, leveraging their defined reactivity to build up the complex polycyclic steroid core.[10]
Conclusion
From their initial discovery in the mid-19th century to their current role as sophisticated building blocks in modern organic synthesis, substituted allylic chlorides have a rich and evolving history. The development of new reagents and a deeper mechanistic understanding have transformed their synthesis from a high-temperature industrial process into a nuanced art, allowing for the selective and efficient creation of complex molecular architectures. For researchers in drug development and other scientific fields, a thorough understanding of the history, synthesis, and reactivity of these compounds is essential for innovation and the continued advancement of chemical synthesis.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Synthetic nat- or ent-Steroids in as Few as Five Chemical Steps: An enantiospecific, convergent and flexible route from epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. Allyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 9. Welcome to Adobe GoLive 6 [cp.cm.kyushu-u.ac.jp]
- 10. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 4-chloro-2-methylpent-2-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Stereoisomerism in 4-chloro-2-methylpent-2-ene
The molecular structure of this compound contains two key features that give rise to stereoisomerism: a stereogenic center at the fourth carbon atom (C4), which is bonded to four different groups (a hydrogen atom, a chlorine atom, a methyl group, and a methyl-substituted vinyl group), and a carbon-carbon double bond between C2 and C3.
The presence of the chiral center at C4 results in the existence of two enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The restricted rotation around the C2=C3 double bond leads to two geometric isomers, designated as (E) and (Z), based on the arrangement of substituents. Consequently, this compound can exist as four distinct stereoisomers: a pair of enantiomers for the (E)-diastereomer and a pair of enantiomers for the (Z)-diastereomer.
The relationship between these stereoisomers is critical for applications in fields such as asymmetric synthesis and medicinal chemistry, where the biological activity of a molecule is often highly dependent on its three-dimensional structure.
Physicochemical Properties
Experimentally determined physicochemical data for the individual stereoisomers of this compound are scarce. However, theoretical data and properties of the racemic mixture are available from databases such as PubChem. The following table summarizes the available and predicted data.
| Property | Value | Data Source |
| Molecular Formula | C₆H₁₁Cl | PubChem |
| Molecular Weight | 118.60 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 21971-94-8 | PubChem |
| Boiling Point (Predicted) | 120-125 °C | Estimation based on similar compounds |
| Density (Predicted) | ~0.9 g/cm³ | Estimation based on similar compounds |
| Optical Rotation | (R) and (S) enantiomers will have equal and opposite rotations. | Theoretical Principle |
Experimental Protocols
Proposed Synthesis of Racemic this compound
The synthesis of this compound can be approached through the allylic chlorination of the corresponding alcohol, 2-methylpent-2-en-4-ol. A common method for this transformation is the use of thionyl chloride (SOCl₂) or hydrochloric acid.
Materials:
-
2-methylpent-2-en-4-ol
-
Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether or dichloromethane as solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Pyridine (optional, as a base with SOCl₂)
Procedure:
-
Dissolve 2-methylpent-2-en-4-ol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of thionyl chloride or an excess of concentrated hydrochloric acid to the cooled solution. If using thionyl chloride, a small amount of pyridine can be added to neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation to yield a mixture of (E)- and (Z)-4-chloro-2-methylpent-2-ene.
Approaches to Stereoselective Synthesis and Separation
The preparation of enantiomerically enriched or pure stereoisomers of this compound presents a significant synthetic challenge.[1] Advanced methodologies that have been successful for other chiral allylic chlorides could be adapted.
-
Kinetic Resolution: This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent, allowing for the separation of the unreacted, enriched enantiomer.[2]
-
Stereospecific Chlorination: The use of a chiral chlorinating agent or a chiral catalyst with a non-chiral chlorinating source on a prochiral or a stereochemically pure precursor alcohol could lead to the desired stereoisomer.[3]
-
Chiral Chromatography: The racemic mixture of the (E) or (Z) diastereomer can be separated into its constituent enantiomers using chiral stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC).[1]
Spectroscopic Characterization (Predicted)
While specific spectra for each stereoisomer are not available, the expected features can be predicted based on the analysis of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectra of the (E) and (Z) diastereomers are expected to show slight differences in the chemical shifts of the vinylic and allylic protons due to different spatial orientations.
-
Vinylic Proton (at C3): Expected to appear as a doublet of quartets. The coupling constants with the allylic proton at C4 will differ between the (E) and (Z) isomers.
-
Allylic Proton (at C4): Expected to be a multiplet.
-
Methyl Groups: The two methyl groups at C2 will be diastereotopic and may show distinct signals. The methyl group at C4 will appear as a doublet.
¹³C NMR Spectroscopy
The carbon NMR spectra will show six distinct signals for each diastereomer. The chemical shifts of the carbons involved in and adjacent to the double bond (C2, C3, and C5) are expected to differ between the (E) and (Z) isomers.
Infrared (IR) Spectroscopy
The IR spectra of all stereoisomers will show characteristic peaks for C=C stretching (around 1670 cm⁻¹) and C-Cl stretching (around 650-750 cm⁻¹). The out-of-plane C-H bending vibrations for the double bond may differ between the (E) and (Z) isomers, providing a diagnostic tool for their differentiation.
Potential Applications and Further Research
Halogenated organic compounds are valuable intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. The stereoisomers of this compound could serve as chiral building blocks in asymmetric synthesis. The allylic chloride functionality allows for nucleophilic substitution reactions, enabling the introduction of various functional groups.
Further research is required to develop efficient and stereoselective synthetic routes to the individual stereoisomers of this compound and to fully characterize their physical and chemical properties. Such studies would enable the exploration of their potential in drug discovery and materials science.
Conclusion
This compound is a chiral allylic chloride that exists as four distinct stereoisomers. While specific experimental data for these isomers is limited, this technical guide provides a theoretical framework for their synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The development of stereoselective synthetic methods for this compound represents a valuable goal for synthetic organic chemists.
References
The Unstable Allyl: A Deep Dive into the Reaction Kinetics of Allylic Halides for Drug Discovery and Development
For Immediate Release
[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the fundamental reaction kinetics of allylic halides. This whitepaper provides a critical resource for harnessing the unique reactivity of these compounds in medicinal chemistry and pharmaceutical synthesis. Allylic halides, organic compounds containing a halogen atom attached to a carbon atom adjacent to a double bond, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including anticancer and antiviral agents. Their enhanced reactivity, a double-edged sword, presents both opportunities and challenges in the design of targeted therapeutics.
The heightened reactivity of allylic halides compared to their saturated counterparts stems from the ability of the adjacent double bond to stabilize both reaction intermediates and transition states. This guide delves into the core reaction pathways that govern the behavior of allylic halides: nucleophilic substitution (SN1, SN2, SN1', and SN2') and elimination (E1 and E2) reactions. Understanding the delicate balance between these competing pathways is paramount for controlling reaction outcomes and achieving desired product synthesis.
Nucleophilic Substitution: A Tale of Two (or Four) Mechanisms
Nucleophilic substitution reactions of allylic halides are characterized by the replacement of the halide leaving group by a nucleophile. The regiochemistry and stereochemistry of these reactions are dictated by the interplay of several factors, including the structure of the allylic halide, the nature of the nucleophile, the solvent, and the leaving group.
The guide provides a detailed analysis of the following substitution mechanisms:
-
SN1 (Substitution Nucleophilic Unimolecular): This two-step mechanism proceeds through a resonance-stabilized allylic carbocation intermediate. The formation of this carbocation is the rate-determining step. This pathway is favored for tertiary and secondary allylic halides in polar protic solvents with weak nucleophiles. The resonance stabilization of the carbocation can lead to a mixture of products, resulting from nucleophilic attack at either end of the allylic system (SN1 and SN1' products).
-
SN2 (Substitution Nucleophilic Bimolecular): This is a concerted, one-step mechanism where the nucleophile attacks the carbon bearing the leaving group from the backside. Primary allylic halides readily undergo SN2 reactions, which are favored by strong nucleophiles in polar aprotic solvents. The transition state of this reaction is stabilized by the adjacent π-system, leading to significantly faster reaction rates compared to analogous alkyl halides. For example, allyl chloride reacts over 800 times faster than propyl chloride in SN2 reactions[1].
-
SN1' and SN2' (Allylic Rearrangement): A unique feature of allylic systems is the possibility of nucleophilic attack at the γ-carbon (the other end of the double bond), leading to a rearranged product. The SN1' mechanism involves the formation of the resonance-stabilized carbocation, with subsequent nucleophilic attack at the remote carbon. The SN2' mechanism is a concerted process where the nucleophile attacks the γ-carbon while the double bond shifts and the leaving group departs from the α-carbon.
Elimination Reactions: The Competing Pathway
Elimination reactions of allylic halides, leading to the formation of dienes, are always in competition with substitution reactions. The predominant pathway is influenced by the strength of the base, the structure of the substrate, and the reaction temperature.
-
E1 (Elimination Unimolecular): Similar to the SN1 mechanism, the E1 pathway proceeds through a carbocation intermediate. It is favored for tertiary allylic halides in the presence of a weak base.
-
E2 (Elimination Bimolecular): This concerted mechanism is favored by strong, bulky bases and is often a major pathway for secondary and tertiary allylic halides. The E2 reaction requires an anti-periplanar arrangement of a β-hydrogen and the leaving group.
Quantitative Kinetic Data
A cornerstone of this technical guide is the presentation of quantitative kinetic data to allow for direct comparison of reaction rates under various conditions. The following tables summarize key kinetic parameters for the reactions of allylic halides.
| Allylic Halide | Nucleophile/Solvent | Reaction Type | Rate Constant (k) | Temperature (°C) | Reference |
| Benzyl Chloride | KI / Acetone | SN2 | 1.5 x 10-3 M-1s-1 | 23 | J. Org. Chem. 2014, 79, 14, 6588–6597 |
| 6-(Chloromethyl)-6-methylfulvene | KI / Acetone | SN2 | 4.5 x 10-2 M-1s-1 | 23 | J. Org. Chem. 2014, 79, 14, 6588–6597 |
| Allyl Chloride | KI / Acetone | SN2 | Relative rate ~70 times faster than ethyl chloride | N/A | YouTube: Allylic & Benzylic Reactivity towards SN2 |
| Substituted Benzyl Chlorides | 20% Acetonitrile in water | Solvolysis (SN1) | 2.2 s-1 (4-methoxy) to 1.1 x 10-8 s-1 (3,4-dinitro) | 25 | J. Org. Chem. 2008, 73, 12, 4537–4545 |
| Allyl Chloroformate | Various aqueous organic mixtures | Solvolysis | Varies with solvent composition | 25 | Int. J. Mol. Sci. 2013, 14, 7528-7546 |
Experimental Protocols: A Guide to Kinetic Analysis
To facilitate further research in this critical area, the guide provides a detailed experimental protocol for monitoring the kinetics of allylic halide solvolysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol: Kinetic Analysis of Allyl Chloride Solvolysis in 50:50 Water:Ethanol-d6 by 1H NMR Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of allyl chloride in a deuterated, non-reactive solvent (e.g., CDCl3) of known concentration.
-
Prepare the reaction solvent mixture of 50:50 (v/v) deionized water and ethanol-d6.
-
Add a known concentration of an internal standard (e.g., 1,4-dioxane or TMS) to the reaction solvent. The internal standard should be inert under the reaction conditions and have a resonance that does not overlap with reactant or product signals.
-
-
NMR Instrument Setup:
-
Set the NMR spectrometer to the desired temperature (e.g., 25 °C).
-
Lock the spectrometer on the deuterium signal of the ethanol-d6.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire a reference 1H NMR spectrum of the reaction solvent containing the internal standard.
-
-
Initiation of the Reaction and Data Acquisition:
-
In a temperature-controlled NMR tube, add a precise volume of the reaction solvent with the internal standard.
-
Initiate the reaction by injecting a small, precise volume of the allyl chloride stock solution into the NMR tube.
-
Quickly mix the contents and immediately begin acquiring a series of 1H NMR spectra at predetermined time intervals. The time between spectra will depend on the reaction rate. For faster reactions, a shorter delay is necessary.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to a non-exchangeable proton of the starting material (allyl chloride) and a proton of the product (allyl alcohol). Also, integrate the signal of the internal standard.
-
Normalize the integrals of the reactant and product signals to the integral of the internal standard in each spectrum to correct for any variations in sample volume or spectrometer performance.
-
Calculate the concentration of the reactant and product at each time point using the normalized integral values and the initial concentration of the reactant.
-
Plot the concentration of the reactant versus time.
-
Determine the order of the reaction and the rate constant (k) by fitting the concentration-time data to the appropriate integrated rate law (e.g., for a first-order reaction, a plot of ln[Reactant] vs. time will be linear with a slope of -k).
-
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the complex relationships between the different reaction pathways and the experimental workflow, the following diagrams have been generated using the DOT language.
Application in Drug Development
The unique reactivity of allylic halides makes them valuable building blocks in the synthesis of complex pharmaceutical compounds. Their ability to act as electrophiles allows for the introduction of the allyl moiety into a wide range of molecules. This is particularly relevant in the development of kinase inhibitors, a major class of anticancer drugs. Many kinase inhibitors feature heterocyclic cores, and the synthesis of these often involves the use of allylic halides as key intermediates for alkylation reactions.
For instance, the synthesis of certain Abelson (Abl) tyrosine kinase inhibitors, used in the treatment of Chronic Myelogenous Leukemia (CML), can involve the use of allylic halides to append side chains that are crucial for binding to the kinase domain. Similarly, allylic halides can be employed in the synthesis of antiviral drugs, where the introduction of an allyl group can enhance the compound's binding affinity to viral enzymes.
This in-depth technical guide serves as an essential resource for chemists and pharmacologists, providing the fundamental knowledge required to effectively utilize the rich and complex chemistry of allylic halides in the ongoing quest for novel and more effective therapeutics. By understanding and controlling their reaction kinetics, the scientific community can better exploit these versatile synthons to build the next generation of life-saving medicines.
References
Methodological & Application
Application Notes and Protocols: Preparation of Grignard Reagents from 4-Chloro-2-methylpent-2-ene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Grignard reagents (RMgX) are powerful nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds.[1][2] Their preparation involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[3][4] This document provides a detailed protocol for the preparation of a specific allylic Grignard reagent, (2-methylpent-2-en-4-yl)magnesium chloride, from 4-chloro-2-methylpent-2-ene.
The synthesis of Grignard reagents from allylic halides, such as this compound, requires careful control of reaction conditions. Allylic halides are highly reactive, which can lead to side reactions, primarily Wurtz-type coupling, where the halide couples with the newly formed Grignard reagent.[5][6] Furthermore, allylic Grignard reagents can exist in a dynamic equilibrium with their isomeric forms, which can influence the regioselectivity of subsequent reactions.[7] The use of anhydrous conditions is critical, as Grignard reagents react readily with protic solvents like water to quench the reagent and form an alkane.[4][8]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the preparation of the Grignard reagent from this compound. Conditions are optimized to maximize yield and minimize side-product formation.
| Parameter | Value / Condition | Rationale / Notes |
| Starting Material | This compound | An allylic chloride, which is highly reactive.[5] |
| Magnesium | 1.1 - 1.2 molar equivalents | A slight excess of magnesium ensures complete consumption of the alkyl halide.[9] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is an effective solvent for stabilizing Grignard reagents and is often preferred for less reactive halides.[3] |
| Initiation | Iodine crystal (catalytic) | Activates the magnesium surface by removing the passivating magnesium oxide layer.[3] |
| Reaction Temperature | 0 - 5 °C (during addition) | Low temperature is maintained to control the exothermic reaction and minimize side reactions like coupling.[10] |
| Reaction Time | 1 - 3 hours | Sufficient time for the complete formation of the Grignard reagent after the addition of the halide.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture.[5] |
| Typical Yield | ~90% | Based on similar preparations of allylic Grignard reagents.[10] The reagent is typically used in situ. |
Experimental Protocol
This protocol details the laboratory-scale preparation of (2-methylpent-2-en-4-yl)magnesium chloride.
Materials and Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser with drying tube (e.g., CaCl2)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Ice-water bath
-
This compound (C₆H₁₁Cl)[11]
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (one small crystal)
Procedure:
-
Apparatus Setup:
-
Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all joints are well-sealed.
-
Place the entire apparatus under a positive pressure of dry nitrogen or argon gas.
-
-
Magnesium Activation:
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add one small crystal of iodine.
-
Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor sublimes and deposits on the magnesium surface. The brownish color should disappear as the iodine reacts with the magnesium. Allow the flask to cool to room temperature.
-
-
Reaction Initiation:
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (~5-10%) of the halide solution to the magnesium turnings while stirring.
-
The reaction is initiated when a color change (typically becoming cloudy and greyish) and a gentle reflux or temperature increase are observed. If the reaction does not start, gentle warming may be required.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has been initiated, immerse the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Add the remaining solution of this compound from the dropping funnel dropwise at a rate that maintains a steady, controllable reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Use and Storage:
-
The resulting dark grey or brownish solution is the Grignard reagent, (2-methylpent-2-en-4-yl)magnesium chloride.
-
This reagent is not typically isolated and should be used immediately (in situ) for subsequent reactions.[4]
-
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the chemical transformation involved in the preparation of the Grignard reagent.
Caption: Experimental workflow for Grignard reagent preparation.
Caption: Formation and allylic rearrangement of the Grignard reagent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Show how the reaction of an allylic halide with a Grignard reagen... | Study Prep in Pearson+ [pearson.com]
- 3. adichemistry.com [adichemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. organic chemistry - Allylic Rearrangement in formation of Grignard Reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. byjus.com [byjus.com]
- 9. JPH07206870A - A continuous process for the preparation of allyl Grignard reagents. - Google Patents [patents.google.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. This compound | C6H11Cl | CID 12535659 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro-2-methylpent-2-ene as a Chemical Intermediate: A Review of Available Information
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
4-Chloro-2-methylpent-2-ene is a chlorinated hydrocarbon with the molecular formula C₆H₁₁Cl.[1] Its basic properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁Cl | PubChem[1] |
| Molecular Weight | 118.60 g/mol | PubChem[1] |
| CAS Number | 21971-94-8 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Trimethylallyl chloride | PubChem[1] |
Potential Applications as a Chemical Intermediate
While specific applications for this compound are not well-documented, its structure as an allylic chloride suggests potential utility in a variety of organic synthesis reactions. Allylic halides are versatile intermediates known to participate in nucleophilic substitution and organometallic reactions.
General Reactivity of Allylic Chlorides
Allylic chlorides, such as this compound, are generally reactive towards nucleophiles and can undergo both Sₙ2 and Sₙ1 type reactions. The presence of the double bond can stabilize a carbocation intermediate, favoring Sₙ1 pathways.
A general workflow for the utilization of an allylic chloride as a chemical intermediate is depicted below.
Potential Synthetic Routes
Based on general organic chemistry principles, this compound could potentially be used in the following types of reactions:
-
Alkylation Reactions: It could serve as an alkylating agent to introduce the 2-methylpent-2-enyl group onto various substrates, such as amines, phenols, and thiols.
-
Grignard Reagent Formation: Reaction with magnesium metal would likely form the corresponding Grignard reagent, (2-methylpent-2-enyl)magnesium chloride. This organometallic reagent could then be used in a variety of carbon-carbon bond-forming reactions with electrophiles like aldehydes, ketones, and esters.
-
Cross-Coupling Reactions: As an organic halide, it could potentially participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings) to form more complex molecules.
Experimental Protocols
Due to the lack of specific examples in the literature, detailed, validated experimental protocols for the use of this compound cannot be provided. Researchers interested in utilizing this intermediate would need to develop and optimize their own procedures based on established methods for similar allylic chlorides.
A hypothetical protocol for a nucleophilic substitution reaction is outlined below. Note: This is a generalized procedure and has not been experimentally validated for this specific compound.
Hypothetical Protocol: Synthesis of an N-Allylated Amine
Objective: To synthesize an N-(2-methylpent-2-enyl) derivative of a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
-
Inert gas (e.g., nitrogen, argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of the amine (1.0 eq.) and the non-nucleophilic base (1.2 eq.) in the anhydrous solvent under an inert atmosphere, add this compound (1.1 eq.) dropwise at room temperature.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS). The reaction may require heating to proceed at a reasonable rate.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography, to yield the desired N-allylated amine.
Expected Outcome: The formation of a new C-N bond, replacing the chlorine atom of the starting material.
Conclusion
This compound is a chemical compound with the potential to be a useful intermediate in organic synthesis. However, a thorough review of publicly available scientific and patent literature did not yield specific, detailed applications, particularly in the realm of drug development. The information presented here is based on the known properties of the molecule and the general reactivity of the allylic chloride functional group. Researchers and drug development professionals seeking to use this compound will likely need to conduct their own exploratory research to establish its utility in their specific synthetic contexts.
References
Application Notes and Protocols: 4-Chloro-2-methylpent-2-ene in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylpent-2-ene is an organochlorine compound with the chemical formula C₆H₁₁Cl.[1] While direct, publicly documented evidence of its use as a key starting material in the synthesis of specific, commercialized active pharmaceutical ingredients (APIs) is limited, its chemical structure as a substituted allylic chloride suggests significant potential for application in pharmaceutical manufacturing. Allylic halides are versatile intermediates in organic synthesis due to the reactivity of the carbon-chlorine bond, which is activated by the adjacent double bond. This allows for a variety of nucleophilic substitution and coupling reactions, which are fundamental in the construction of complex molecular architectures found in many pharmaceuticals.
These application notes provide an overview of the potential uses of this compound in pharmaceutical synthesis, along with hypothetical, yet plausible, experimental protocols and workflows. The information is intended to serve as a guide for researchers exploring the utility of this and similar chemical building blocks in drug discovery and development.
Potential Applications in Pharmaceutical Synthesis
The reactivity of this compound makes it a candidate for use in the synthesis of various structural motifs in pharmaceutical compounds. The primary reaction pathways would likely involve the substitution of the chlorine atom or addition reactions across the double bond.
1. Alkylation of Heterocycles:
Many APIs contain nitrogen- or oxygen-based heterocyclic rings. This compound can be used as an alkylating agent to introduce a 2-methylpent-2-enyl group onto these rings. This can be a crucial step in building the carbon skeleton of a target molecule or in modifying a core scaffold to enhance biological activity.
2. Synthesis of Chiral Centers:
The double bond in this compound can be a handle for the introduction of chirality through asymmetric reactions such as dihydroxylation or epoxidation. The resulting chiral intermediates are of high value in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is critical for therapeutic efficacy and safety.
3. Precursor to Grignard Reagents:
Conversion of this compound to its corresponding Grignard reagent would create a nucleophilic species that can participate in carbon-carbon bond-forming reactions with a wide range of electrophiles, such as aldehydes, ketones, and esters. This is a classic and powerful method for assembling the carbon framework of complex drug molecules.
Hypothetical Experimental Protocols
The following protocols are illustrative and would require optimization for specific target molecules.
Protocol 1: N-Alkylation of a Model Heterocycle (Imidazole)
Objective: To demonstrate the use of this compound as an alkylating agent for a nitrogen-containing heterocycle.
Materials:
-
This compound
-
Imidazole
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated imidazole.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Reaction Time | 12-18 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Protocol 2: Synthesis of a Tertiary Alcohol via Grignard Reaction
Objective: To prepare a Grignard reagent from this compound and react it with a ketone to form a tertiary alcohol, a common substructure in drug molecules.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Acetone
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine.
-
Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction.
-
Once the reaction has started (as evidenced by a color change and gentle refluxing), add the remaining solution of this compound at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the tertiary alcohol.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield of Grignard Reagent | 80-90% |
| Yield of Tertiary Alcohol | 65-75% |
| Purity (by GC-MS) | >97% |
| Reaction Time | 4-6 hours |
Visualizations
Diagram 1: Hypothetical Synthetic Workflow
Caption: A logical workflow for the potential use of this compound in a multi-step pharmaceutical synthesis.
Diagram 2: Signaling Pathway Inhibition (Illustrative)
This diagram illustrates a hypothetical scenario where a drug molecule, synthesized using a derivative of this compound, inhibits a key enzyme in a disease-related signaling pathway.
Caption: An illustrative diagram of a signaling pathway inhibited by a hypothetical API.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for pharmaceutical synthesis. Its chemical reactivity as an allylic chloride allows for its incorporation into a wide variety of molecular scaffolds. The protocols and workflows presented here, though hypothetical, are based on well-established chemical principles and are intended to provide a foundation for further research and development in the application of this and similar intermediates in the creation of novel therapeutics. As with any chemical process, appropriate safety precautions should be taken when handling the materials mentioned in these notes.
References
Application Notes and Protocols: Nucleophilic Substitution with 4-Chloro-2-methylpent-2-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for a representative nucleophilic substitution reaction involving 4-Chloro-2-methylpent-2-ene. The provided protocol is a hypothetical model based on established principles of organic chemistry, as specific literature examples for this exact substrate are not prevalent. The information herein is intended to serve as a foundational guide for the development of specific experimental procedures.
Introduction
This compound is a secondary allylic halide. This class of compounds is of significant interest in synthetic organic chemistry due to the versatile reactivity of the allylic system. The presence of the double bond in conjugation with the carbon bearing the leaving group (chlorine) allows for both SN1 and SN2 reaction pathways. The choice of reaction conditions, particularly the nucleophile and solvent, can selectively favor one pathway over the other.
-
SN1 Pathway: Favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents (e.g., ethanol, water). This pathway proceeds through a resonance-stabilized allylic carbocation intermediate, which can potentially lead to a mixture of products.
-
SN2 Pathway: Favored by strong nucleophiles (e.g., alkoxides, cyanide) and polar aprotic solvents (e.g., acetone, DMF). This pathway involves a backside attack by the nucleophile, leading to inversion of configuration if the carbon center is chiral. Allylic halides often exhibit enhanced reactivity towards SN2 reactions compared to their saturated analogs.[1][2]
This protocol will detail an SN2 reaction for the synthesis of an ether, a common transformation in drug development and medicinal chemistry.
Data Presentation: Hypothetical Reaction Parameters
The following table summarizes the hypothetical quantitative data for the synthesis of 4-ethoxy-2-methylpent-2-ene from this compound via a Williamson-type ether synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.19 g (10 mmol) | Substrate |
| Sodium Ethoxide (NaOEt) | 0.82 g (12 mmol) | Nucleophile |
| Solvent | ||
| Acetone | 50 mL | Polar aprotic solvent to favor SN2 |
| Reaction Conditions | ||
| Temperature | 50 °C | Moderate temperature to ensure a reasonable reaction rate |
| Reaction Time | 6 hours | Monitored by Thin Layer Chromatography (TLC) |
| Product | ||
| Expected Product | 4-ethoxy-2-methylpent-2-ene | |
| Theoretical Yield | 1.28 g | |
| Hypothetical Yield | 1.02 g (80%) | Based on typical yields for similar SN2 reactions |
Experimental Protocol: Synthesis of 4-ethoxy-2-methylpent-2-ene
This protocol describes the nucleophilic substitution of the chloro group in this compound with an ethoxide ion to form the corresponding ether.
Materials:
-
This compound (C₆H₁₁Cl, MW: 118.60 g/mol )[3]
-
Sodium Ethoxide (C₂H₅NaO, MW: 68.05 g/mol )
-
Acetone (anhydrous)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (for TLC and column chromatography)
-
Hexanes (for TLC and column chromatography)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Column for chromatography
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium ethoxide (0.82 g, 12 mmol).
-
Add 50 mL of anhydrous acetone to the flask and stir the suspension.
-
Add this compound (1.19 g, 10 mmol) to the suspension.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to 50 °C with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The starting material should have a different Rf value than the product.
-
Continue heating until the starting material is consumed (approximately 6 hours).
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
To the residue, add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and collect the filtrate.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 4-ethoxy-2-methylpent-2-ene.
-
-
Characterization:
-
Characterize the final product using NMR (¹H and ¹³C) and IR spectroscopy to confirm its structure and purity.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
This compound is a flammable and potentially irritating compound. Handle with care.
-
Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Acetone is a flammable solvent. Keep away from open flames and ignition sources.
Visualizations
Caption: Experimental workflow for the synthesis of 4-ethoxy-2-methylpent-2-ene.
Caption: SN1 vs. SN2 pathways for this compound.
References
Application Notes and Protocols for the Synthesis of Terpenoids and Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the two primary biosynthetic pathways for terpenoids—the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways. Included are key enzymatic steps, quantitative data, and detailed experimental protocols relevant to the synthesis of terpenoids and their application in the development of complex organic molecules and pharmaceuticals.
Introduction to Terpenoid Biosynthesis
Terpenoids, also known as isoprenoids, are a large and diverse class of naturally occurring organic compounds derived from the five-carbon isoprene unit.[1] With over 80,000 known structures, they play crucial roles in various biological processes and have significant applications in medicine, flavor and fragrance industries, and as biofuels.[2] Two distinct metabolic pathways are responsible for the biosynthesis of the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP): the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.
The Mevalonate (MVA) Pathway
The MVA pathway is the primary route for isoprenoid biosynthesis in eukaryotes, including mammals, fungi, and the cytoplasm and mitochondria of plants.[3] It begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP and DMAPP.
Key Enzymes and Signaling Pathway
The MVA pathway consists of six major enzymatic steps, with 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) being a key regulatory enzyme.[3]
Quantitative Data for MVA Pathway Enzymes
The following table summarizes the kinetic parameters for key enzymes in the MVA pathway. These values are essential for metabolic engineering and the design of synthetic biological systems.
| Enzyme | Abbreviation | Organism/Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference(s) |
| 3-Hydroxy-3-methylglutaryl-CoA Reductase | HMGR | Homo sapiens | HMG-CoA | 4 | Not Reported | Not Reported | [4] |
| NADPH | 42 | Not Reported | Not Reported | [5] | |||
| Mevalonate Kinase | MVK | Saccharomyces cerevisiae | Mevalonate | 43 | Not Reported | 13 | [6] |
| ATP | 250 | Not Reported | 13 | [6] | |||
| Phosphomevalonate Kinase | PMK | Saccharomyces cerevisiae | Mevalonate-5-P | 25 | Not Reported | 45 | [7] |
| ATP | 280 | Not Reported | 45 | [7] | |||
| Mevalonate Diphosphate Decarboxylase | MVD | Homo sapiens | Mevalonate-5-PP | 7.4 | Not Reported | Not Reported | [1] |
| ATP | 320 | Not Reported | Not Reported | [1] | |||
| Enterococcus faecalis | Mevalonate-5-PP | 39.3 | 9.5 | Not Reported | [8] | ||
| MgATP | 188 | 9.5 | Not Reported | [8] |
The Methylerythritol Phosphate (MEP) Pathway
The MEP pathway, also known as the non-mevalonate pathway, is responsible for isoprenoid biosynthesis in most bacteria, algae, and in the plastids of plants.[6] It starts from pyruvate and glyceraldehyde-3-phosphate.
Key Enzymes and Signaling Pathway
The MEP pathway involves seven enzymatic steps, with 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) being key regulatory points.[6]
Quantitative Data for MEP Pathway Enzymes
The kinetic parameters for the initial and rate-limiting enzymes of the MEP pathway are crucial for understanding and manipulating terpenoid production in plastids and bacteria.
| Enzyme | Abbreviation | Organism/Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference(s) |
| 1-Deoxy-D-xylulose-5-phosphate Synthase | DXS | Escherichia coli | Pyruvate | 60 | Not Reported | 1.1 | [9] |
| Glyceraldehyde-3-P | 130 | Not Reported | 1.1 | [9] | |||
| 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase | DXR | Escherichia coli | DXP | 160 | Not Reported | 1.9 | [6] |
| NADPH | 20 | Not Reported | 1.9 | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the expression and purification of terpene synthases, in vitro terpenoid synthesis, and the quantification of terpenoid products.
Protocol 1: Heterologous Expression and Purification of a Terpene Synthase
This protocol describes the expression of a terpene synthase in E. coli and its subsequent purification.
4.1.1. Experimental Workflow
4.1.2. Materials
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the terpene synthase gene with a purification tag (e.g., His-tag)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., ampicillin or kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
SDS-PAGE materials
4.1.3. Procedure
-
Transformation: Transform the E. coli expression strain with the expression vector containing the terpene synthase gene. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Culture Growth: Inoculate a single colony into a starter culture of LB medium with the selective antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.[10]
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer containing lysozyme, DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes, then sonicate the cell suspension to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.
-
Purification: Load the clarified lysate onto a pre-equilibrated Ni-NTA affinity column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged terpene synthase with elution buffer.
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm the purity and molecular weight of the terpene synthase.
Protocol 2: In Vitro Enzymatic Synthesis of a Terpenoid
This protocol outlines the procedure for the cell-free synthesis of a terpenoid using a purified terpene synthase.[11]
4.2.1. Materials
-
Purified terpene synthase
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Substrate (e.g., geranyl pyrophosphate (GPP) for monoterpenes, farnesyl pyrophosphate (FPP) for sesquiterpenes)
-
Organic solvent for product overlay and extraction (e.g., hexane or dodecane)
4.2.2. Procedure
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the purified terpene synthase (typically 1-10 µg), and the pyrophosphate substrate (e.g., 50-100 µM FPP).
-
Overlay: Gently overlay the aqueous reaction mixture with an equal volume of an organic solvent (e.g., hexane) to trap the volatile terpenoid product.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours.
-
Extraction: After incubation, vortex the tube to extract the terpenoid product into the organic layer.
-
Separation: Centrifuge the tube to separate the aqueous and organic phases.
-
Sample Preparation for Analysis: Carefully transfer the organic layer to a new tube containing a drying agent (e.g., anhydrous Na2SO4). Transfer the dried organic phase to a GC-MS vial for analysis.
Protocol 3: Quantification of Terpenoids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of terpenoid products from in vitro synthesis reactions.[1][12]
4.3.1. Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5MS)
-
Helium carrier gas
-
Terpenoid standards for calibration curve
4.3.2. Procedure
-
Instrument Setup: Set up the GC-MS with an appropriate temperature program for the separation of the target terpenoids. A typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes. The injector and transfer line temperatures are typically set to 250°C and 280°C, respectively.
-
Calibration Curve: Prepare a series of standard solutions of the target terpenoid at known concentrations, each containing a fixed concentration of the internal standard. Inject these standards into the GC-MS to generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Sample Analysis: Inject the organic extract from the in vitro synthesis reaction (containing the internal standard at the same concentration as in the calibration standards) into the GC-MS.
-
Quantification: Identify the terpenoid product by its retention time and mass spectrum, comparing it to the standard. Quantify the amount of the terpenoid in the sample by using the peak area ratio and the equation of the calibration curve.
Applications in Drug Development and Synthesis of Complex Molecules
Terpenoids serve as valuable starting materials and scaffolds for the synthesis of complex organic molecules and pharmaceuticals due to their structural diversity and inherent chirality.[1] The anticancer drug Taxol (paclitaxel) and the antimalarial drug artemisinin are prominent examples of terpenoid-derived pharmaceuticals.[2] Metabolic engineering and synthetic biology approaches are increasingly being used to produce these valuable compounds in microbial hosts, offering a more sustainable and scalable alternative to extraction from natural sources or total chemical synthesis.[2] The protocols outlined above provide a foundation for researchers to produce and analyze terpenoids for further derivatization and development into novel therapeutic agents.
References
- 1. genecards.org [genecards.org]
- 2. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Visualizing the enzyme mechanism of mevalonate diphosphate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mevalonate kinase deficiency: an updated clinical overview and revision of the SHARE recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Synthesis of Quaternary Ammonium Salts: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of quaternary ammonium salts (QAS) is a fundamental and versatile laboratory procedure. These compounds, characterized by a central positively charged nitrogen atom bonded to four organic groups, are pivotal in a myriad of applications, from phase transfer catalysts and surfactants to antimicrobial agents and key intermediates in pharmaceutical synthesis.
This document provides detailed application notes and standardized protocols for the laboratory-scale synthesis of two commonly used quaternary ammonium salts: Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (BTEAC). The primary method described is the Menshutkin reaction, a nucleophilic substitution reaction between a tertiary amine and an alkyl halide.[1]
Core Principles of Quaternary Ammonium Salt Synthesis
The synthesis of quaternary ammonium salts is most commonly achieved through the alkylation of tertiary amines with alkyl halides, a process known as the Menshutkin reaction.[1] This SN2 reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic carbon of the alkyl halide. The result is the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the halide serving as the counter-ion.
The reaction rate is influenced by several factors, including the nature of the alkyl halide (iodides are more reactive than bromides, which are more reactive than chlorides), the steric hindrance around the nitrogen atom of the tertiary amine, and the polarity of the solvent.[1][2] Polar aprotic solvents are often employed to facilitate the reaction.[2]
Experimental Data Summary
The following tables summarize the quantitative data for the synthesis of Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (BTEAC).
Table 1: Synthesis of Tetrabutylammonium Bromide (TBAB)
| Parameter | Value | Reference |
| Reactants | ||
| Tributylamine | 200 g | [3] |
| n-Butyl bromide | 200 g | [3] |
| Solvent | ||
| Acetonitrile | 200 g | [3] |
| Reaction Conditions | ||
| Temperature | Reflux | [3][4] |
| Time | 22-24 hours | [3] |
| Purification | ||
| Recrystallization Solvent | Ethyl acetate (150 g) | [3][5] |
| Product | ||
| Appearance | White crystals | [3] |
| Yield | High | [4] |
Table 2: Synthesis of Benzyltriethylammonium Chloride (BTEAC)
| Parameter | Value | Reference |
| Reactants | ||
| Triethylamine | 101 g (1 mole) | [6] |
| Benzyl chloride | 137 g (1 mole) | [6] |
| Solvent | ||
| Polydimethylsiloxane | 200 g | [6] |
| Reaction Conditions | ||
| Temperature | 80 °C | [6] |
| Time | 5 hours | [6] |
| Purification | ||
| Washing Solvent | Methyl ethyl ketone | [6] |
| Product | ||
| Appearance | White solid | [6] |
| Yield | ~76.3% | [6] |
| Purity | 99.4-99.5% | [6] |
Experimental Protocols
Protocol 1: Synthesis of Tetrabutylammonium Bromide (TBAB)
Materials and Reagents:
-
Tributylamine
-
n-Butyl bromide
-
Acetonitrile
-
Ethyl acetate
-
Round-bottom flask (1000 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a 1000 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 200 g of tributylamine, 200 g of n-butyl bromide, and 200 g of acetonitrile.[3]
-
Reaction: Heat the mixture to reflux with constant stirring and maintain the reflux for 22-24 hours.[3]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile and any excess n-butyl bromide by distillation under atmospheric pressure.[3] The remaining crude product will be a pale yellow transparent liquid.[3]
-
Purification by Recrystallization: To the crude TBAB, add 150 g of ethyl acetate and heat the mixture to reflux for 30 minutes.[3][5]
-
Crystallization: Allow the solution to cool to room temperature, which will induce crystallization. For enhanced crystal formation, the flask can be placed in an ice bath.
-
Isolation and Drying: Collect the white crystals by vacuum filtration using a Buchner funnel.[3] Wash the crystals with a small amount of cold ethyl acetate. Dry the purified tetrabutylammonium bromide under vacuum at 50°C to remove any residual solvent.[5]
Protocol 2: Synthesis of Benzyltriethylammonium Chloride (BTEAC)
Materials and Reagents:
-
Triethylamine
-
Benzyl chloride
-
Polydimethylsiloxane (or Acetone[7])
-
Methyl ethyl ketone (or Benzene[8])
-
Three-necked flask (500 mL)
-
Stirrer
-
Thermometer
-
Constant pressure dropping funnel
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer, thermometer, and a constant pressure dropping funnel, dissolve 101 g (1 mole) of triethylamine in 200 g of polydimethylsiloxane.[6]
-
Addition of Benzyl Chloride: While stirring, add 137 g (1 mole) of benzyl chloride dropwise from the dropping funnel.[6]
-
Reaction: After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 5 hours.[6] A solid product will form during the reaction.[6]
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to approximately 10°C.[6] Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with methyl ethyl ketone to remove any unreacted starting materials and impurities.[6] Dry the purified white solid to obtain benzyltriethylammonium chloride. The expected yield is approximately 174 g (76.3%) with a purity of 99.4-99.5%.[6]
Visualizing the Workflow
The following diagram illustrates the general laboratory workflow for the synthesis of quaternary ammonium salts via the Menshutkin reaction.
Caption: General workflow for the synthesis of quaternary ammonium salts.
Characterization
The synthesized quaternary ammonium salts can be characterized using various spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of the quaternary ammonium salt. The chemical shifts of the protons and carbons on the alkyl or aryl groups attached to the nitrogen atom will be deshielded due to the positive charge on the nitrogen.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of the C-N bond and the absence of N-H bonds (in the case of starting from a primary or secondary amine).[10]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the quaternary ammonium cation.[10][11]
By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize a wide range of quaternary ammonium salts for their specific applications in research and development.
References
- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. US3965178A - Method for preparing tetrabutylammonium bromide - Google Patents [patents.google.com]
- 5. Method for preparing tetrabutyl ammonium bromide - Eureka | Patsnap [eureka.patsnap.com]
- 6. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 7. CN103896781A - Preparation method of benzyltriethylammonium chloride - Google Patents [patents.google.com]
- 8. bdmaee.net [bdmaee.net]
- 9. mdpi.com [mdpi.com]
- 10. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling and Storing Reactive Allylic Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive allylic chlorides are versatile reagents and crucial intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Their utility stems from the high reactivity of the allylic C-Cl bond, which readily participates in nucleophilic substitution and other transformations. However, this reactivity also renders them susceptible to degradation, posing challenges for their handling and storage. These application notes provide detailed protocols and guidelines to ensure the safe and effective use of reactive allylic chlorides in a laboratory setting.
Safe Handling of Reactive Allylic Chlorides
Allylic chlorides are often flammable, volatile, and toxic, necessitating strict adherence to safety protocols to minimize exposure and risk.
1.1 Personal Protective Equipment (PPE)
A comprehensive assessment of hazards should be conducted before working with any allylic chloride. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves are essential. No single glove material offers universal protection. Nitrile or neoprene gloves are commonly used, but the specific choice should be based on the manufacturer's compatibility data for the specific allylic chloride and any solvents being used.[1] Gloves should be inspected before use and disposed of immediately if contaminated.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: All work with volatile allylic chlorides must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1] In situations where fume hood use is not feasible or as a supplementary measure during high-risk procedures, a respirator with an organic vapor cartridge may be necessary.
1.2 Engineering Controls
-
Chemical Fume Hood: A properly functioning chemical fume hood is the primary engineering control for minimizing inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[1]
1.3 General Handling Practices
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin and eyes.[2]
-
Do not inhale vapors.[2]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Ground and bond containers and receiving equipment when transferring flammable allylic chlorides to prevent static discharge.[3]
-
Use only non-sparking tools.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4]
Storage of Reactive Allylic Chlorides
Proper storage is critical to maintain the purity and reactivity of allylic chlorides and to prevent hazardous situations.
2.1 General Storage Conditions
-
Temperature: Store in a cool, dry, well-ventilated area away from direct sunlight.[1][5] Some allylic chlorides may require refrigeration or storage at -20°C; always consult the manufacturer's safety data sheet (SDS).[5]
-
Container: Store in tightly sealed, properly labeled containers.[2][4] The container material should be compatible with the specific allylic chloride.
-
Inert Atmosphere: For highly sensitive allylic chlorides, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation due to moisture and oxygen.
2.2 Incompatible Materials
Allylic chlorides can react violently with a range of chemicals. Segregate them from the following incompatible materials:
| Incompatible Material Class | Specific Examples | Potential Hazard |
| Oxidizing Agents | Nitrates, perchlorates, peroxides, chromic acid, nitric acid | Fire and explosion.[6][7] |
| Strong Acids | Sulfuric acid, hydrochloric acid | Violent reaction, polymerization.[4] |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Violent reaction, polymerization.[3] |
| Metals | Powdered aluminum, magnesium, zinc, copper, brass | Violent reaction.[3][8] |
| Amines | Violent reaction.[9] | |
| Water/Moisture | Hydrolysis, release of HCl gas.[8] |
2.3 Stabilization
Commercial preparations of some allylic chlorides, such as allyl chloride itself, are often supplied with stabilizers to inhibit degradation and polymerization.
-
Propylene oxide: Commonly added as a stabilizer.[10]
-
Water: In ferruginous (iron-containing) containers, the addition of a small amount of water (0.1% to 10% by weight) has been shown to preserve allyl chloride.[11]
Degradation Pathways
Understanding the potential degradation pathways of reactive allylic chlorides is essential for their proper handling and for the interpretation of experimental results.
3.1 Hydrolysis
Allylic chlorides are susceptible to hydrolysis, which can be accelerated by the presence of moisture. The reaction proceeds via a nucleophilic substitution (SN1 or SN2 mechanism) to form the corresponding allyl alcohol and hydrochloric acid.[12][13] The stability of the intermediate allylic carbocation facilitates the SN1 pathway.[13]
3.2 Thermal Decomposition
At elevated temperatures, allylic chlorides can undergo decomposition. For example, the production of allyl chloride via the high-temperature chlorination of propylene must be carefully controlled to avoid thermal degradation of the product.[14][15] Decomposition products can include hydrogen chloride, phosgene, and other toxic fumes.[6]
3.3 Photodegradation
Exposure to light can promote the degradation of allylic chlorides, potentially through radical mechanisms.[1]
3.4 Polymerization
Hazardous polymerization can be initiated by heat, light, or contact with incompatible materials such as acids, bases, and some metals.[4]
Experimental Protocols
4.1 Protocol for Purity Assessment by Gas Chromatography (GC)
This protocol outlines a general procedure for determining the purity of a reactive allylic chloride using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
4.1.1 Materials and Equipment
-
Gas Chromatograph with FID
-
Appropriate GC column (e.g., nonpolar, such as 5% diphenyl/95% dimethylpolysiloxane)
-
Volumetric flasks
-
Microsyringes
-
Allylic chloride sample
-
Analytical balance
4.1.2 Sample Preparation
-
Prepare a stock solution of the allylic chloride in a suitable volatile solvent at a concentration of approximately 1 mg/mL.[17]
-
Perform serial dilutions to prepare a series of calibration standards at different concentrations.
-
Prepare the sample for analysis by diluting it in the same solvent to a concentration that falls within the calibration range. A typical concentration for injection is around 10 µg/mL.[18]
-
Ensure all solutions are free of particulate matter by filtration if necessary.[17]
4.1.3 GC-FID Operating Conditions (Example)
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium or Nitrogen
-
Column Flow Rate: 1-2 mL/min
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Detector Temperature: 280 °C
Note: These are example conditions and should be optimized for the specific allylic chloride and GC system.
4.1.4 Data Analysis
-
Generate a calibration curve by plotting the peak area of the allylic chloride against the concentration of the standards.
-
Determine the concentration of the allylic chloride in the analytical sample from the calibration curve.
-
Calculate the purity of the sample based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
4.2 Protocol for Monitoring Degradation
This protocol can be used to study the stability of an allylic chloride under specific conditions (e.g., temperature, presence of moisture or stabilizers).
-
Prepare several vials of the allylic chloride under the desired test conditions (e.g., neat, in a specific solvent, with a stabilizer).
-
Store the vials under the conditions to be tested (e.g., elevated temperature, exposure to light).
-
At specified time intervals, withdraw an aliquot from each vial.
-
Prepare the aliquot for GC analysis as described in Protocol 4.1.
-
Analyze the sample by GC-FID to quantify the remaining allylic chloride and identify any degradation products.
-
Plot the concentration of the allylic chloride as a function of time to determine the degradation rate.
Visualizations
Caption: Workflow for Purity Assessment by GC-FID.
References
- 1. the-photooxidation-of-allyl-chloride - Ask this paper | Bohrium [bohrium.com]
- 2. Analytical Method [keikaventures.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Allyl chloride, 98%, stab. with propylene oxide, Thermo Scientific Chemicals 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chemstock.ae [chemstock.ae]
- 7. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.be [fishersci.be]
- 10. Allyl chloride, 98%, stabilized | Fisher Scientific [fishersci.ca]
- 11. US2341140A - Stabilization of unsaturated halides - Google Patents [patents.google.com]
- 12. Allyl chloride | C3H5Cl | CID 7850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. US5118889A - Process for preparing allyl chloride - Google Patents [patents.google.com]
- 15. chemcess.com [chemcess.com]
- 16. cdc.gov [cdc.gov]
- 17. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. uoguelph.ca [uoguelph.ca]
Application Notes and Protocols for the Development of Novel Polymers
The following application notes provide detailed protocols and data for researchers, scientists, and drug development professionals working with novel polymers. These notes focus on the synthesis, characterization, and application of polymers in drug delivery and tissue engineering.
Application Note 1: Stimuli-Responsive Polymers for Targeted Drug Delivery
Introduction: Stimuli-responsive polymers, often referred to as "smart" polymers, are materials that undergo significant physicochemical changes in response to small variations in their environment.[1][2][3] These triggers can be internal, such as changes in pH or enzyme concentration, or external, like temperature, light, or magnetic fields.[1][3] This property allows for the development of drug delivery systems that can release a therapeutic agent at a specific target site, thereby increasing efficacy and reducing side effects.[1][2] For instance, pH-sensitive polymers can be designed to release their payload in the acidic microenvironment of a tumor or in a specific part of the gastrointestinal tract.[1][4]
Experimental Protocol: Formulation of pH-Responsive Polymeric Nanoparticles for Colon-Specific Drug Delivery
This protocol describes the preparation of pH-responsive nanoparticles using a nanoprecipitation method. The polymer is designed to be stable in the acidic environment of the stomach but to dissolve and release the encapsulated drug in the higher pH of the colon.[1][4]
Materials:
-
pH-responsive polymer (e.g., Eudragit® S100)
-
Drug to be encapsulated
-
Acetone
-
Deionized water
-
Surfactant (e.g., Polysorbate 80)
-
Magnetic stirrer
-
Syringe pump
-
Dialysis membrane (MWCO 10 kDa)
-
Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5
Procedure:
-
Preparation of Organic Phase: Dissolve the pH-responsive polymer and the drug in acetone at a specific concentration.
-
Nanoprecipitation:
-
Place a specific volume of deionized water containing a surfactant in a beaker and stir at a constant rate. .
-
Using a syringe pump, add the organic phase dropwise into the aqueous phase at a controlled rate.[5]
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.[5]
-
-
Solvent Evaporation: Continue stirring the suspension for several hours to allow for the complete evaporation of the acetone.
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis membrane.
-
Dialyze against deionized water for 24 hours to remove any unentrapped drug and residual solvent.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Analyze the surface morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the drug loading and encapsulation efficiency using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Presentation: pH-Dependent Drug Release from Polymeric Nanoparticles
The following table summarizes the cumulative drug release from pH-responsive nanoparticles at different pH values, mimicking the conditions of the stomach and colon.
| Time (hours) | Cumulative Release at pH 5.5 (%) | Cumulative Release at pH 7.4 (%) |
| 1 | 5.2 | 15.8 |
| 2 | 8.1 | 35.2 |
| 4 | 12.5 | 60.7 |
| 8 | 15.3 | 85.4 |
| 12 | 18.9 | 92.1 |
| 24 | 22.4 | 98.6 |
Visualization: Workflow for pH-Responsive Drug Release
Caption: Workflow of pH-responsive nanoparticle drug delivery.
Application Note 2: Biodegradable Polymers in Tissue Engineering
Introduction: Biodegradable polymers are essential materials in tissue engineering, serving as temporary scaffolds that support cell growth and tissue regeneration.[6][7] These polymers, such as polylactic acid (PLA), polyglycolic acid (PGA), and their copolymer poly(lactic-co-glycolic acid) (PLGA), are biocompatible and degrade into non-toxic products that are safely metabolized by the body.[8][9] The degradation rate of these polymers can be tailored to match the rate of new tissue formation, making them ideal for a variety of applications, including bone, cartilage, and skin regeneration.[6][7]
Experimental Protocol: Fabrication of a Biodegradable Polymer Scaffold using Electrospinning
This protocol details the fabrication of a nanofibrous scaffold from a biodegradable polymer using the electrospinning technique.
Materials:
-
Biodegradable polymer (e.g., PLGA)
-
Solvent (e.g., a mixture of dichloromethane and dimethylformamide)
-
High-voltage power supply
-
Syringe pump
-
Spinneret (blunt-ended needle)
-
Grounded collector (e.g., a flat metal plate or a rotating mandrel)
Procedure:
-
Polymer Solution Preparation: Dissolve the biodegradable polymer in the solvent system to achieve the desired concentration and viscosity.
-
Electrospinning Setup:
-
Load the polymer solution into a syringe fitted with a spinneret.
-
Mount the syringe on the syringe pump.
-
Position the collector at a fixed distance from the spinneret.
-
Connect the positive electrode of the high-voltage power supply to the spinneret and the ground electrode to the collector.
-
-
Electrospinning Process:
-
Set the desired flow rate for the polymer solution using the syringe pump.
-
Apply a high voltage (typically 10-20 kV) to the spinneret.
-
As the polymer solution is ejected from the spinneret, a Taylor cone is formed, and a charged jet is drawn towards the collector.
-
The solvent evaporates during the transit of the jet, resulting in the deposition of solid polymer nanofibers on the collector.
-
-
Scaffold Collection and Post-Processing:
-
After a sufficient amount of nanofibers has been collected, turn off the power supply and the syringe pump.
-
Carefully remove the nanofibrous scaffold from the collector.
-
Dry the scaffold under vacuum to remove any residual solvent.
-
-
Characterization:
-
Analyze the morphology and fiber diameter of the scaffold using SEM.
-
Evaluate the mechanical properties (e.g., tensile strength and modulus) of the scaffold.
-
Assess the porosity of the scaffold.
-
Data Presentation: Mechanical Properties of Common Biodegradable Polymers
The following table presents a comparison of the mechanical properties of commonly used biodegradable polymers in tissue engineering.[8]
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| PLA | 28 - 50 | 1.2 - 3.0 | 2 - 6 |
| PGA | 60 - 100 | 5.0 - 7.0 | 15 - 20 |
| PLGA (50:50) | 40 - 50 | 1.0 - 2.0 | 3 - 10 |
| PCL | 10 - 30 | 0.2 - 0.4 | >100 |
Visualization: Tissue Engineering Workflow
References
- 1. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. Stimuli-Responsive Polymeric Nanosystem for Colon Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Biodegradable Synthetic Polymers for Tissue Engineering: A Mini-review | Reinvention: an International Journal of Undergraduate Research [reinventionjournal.org]
- 8. Smart and Biodegradable Polymers in Tissue Engineering and Interventional Devices: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic biodegradable functional polymers for tissue engineering: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-2-methylpent-2-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the purification of 4-Chloro-2-methylpent-2-ene, addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for purifying this compound?
A1: Fractional distillation is the most effective and commonly used method for purifying this compound. This technique separates compounds based on differences in their boiling points, which is ideal for removing common impurities from the synthesis of this compound.
Q2: What are the expected major impurities in a crude sample of this compound?
A2: The impurities largely depend on the synthetic route used.
-
From Isoprene and HCl: Common impurities include the isomeric addition product, 1-chloro-3-methylbut-2-ene, unreacted isoprene, and potentially some dimeric or polymeric byproducts.[1]
-
From 2-methyl-2-pentanol and HCl: Likely impurities are the starting alcohol, dehydration products such as 2-methylpenta-1,3-diene, and other isomeric chlorides.
Q3: What is the boiling point of this compound?
Q4: Can this compound decompose during distillation?
A4: Yes, allylic chlorides can be susceptible to isomerization or decomposition at elevated temperatures.[3] To minimize this risk, it is advisable to perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point and reduces the thermal stress on the compound. The addition of a stabilizer, such as a hindered phenol or an amine, can also be considered to inhibit decomposition.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of isomers during distillation. | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Boiling points of isomers are very close. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Reduce the heating rate to allow for proper equilibration on the column.- Consider preparative gas chromatography for very difficult separations. |
| Product appears cloudy or contains water. | - Incomplete drying of the crude product before distillation.- Atmospheric moisture entering the system. | - Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate, calcium chloride) before distillation.- Use a drying tube on the receiving flask to prevent moisture ingress. |
| Low yield of purified product. | - Decomposition of the product during distillation.- Hold-up in the distillation column.- Inefficient collection of the desired fraction. | - Perform the distillation under reduced pressure.- Use a smaller distillation apparatus for smaller scales to minimize hold-up.- Carefully monitor the distillation temperature and collect the fraction at the expected boiling point. |
| Product darkens or polymerizes in the distillation flask. | - Presence of acidic impurities catalyzing polymerization.- Overheating of the distillation flask. | - Wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities before drying and distillation.- Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating. Add a polymerization inhibitor if necessary. |
Experimental Protocols
Fractional Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Anhydrous magnesium sulfate
-
Boiling chips
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle with magnetic stirrer
-
Vacuum source (if performing vacuum distillation)
-
Thermometer
Procedure:
-
Drying the Crude Product:
-
To the crude this compound, add anhydrous magnesium sulfate (approximately 1-2 g per 10 mL of crude product).
-
Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating the product is dry. If it clumps together, add more drying agent.
-
Filter or decant the dried liquid into a clean, dry round-bottom flask suitable for distillation.
-
-
Setting up the Apparatus:
-
Add a few boiling chips to the distillation flask containing the dried crude product.
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
-
Distillation:
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the vapor rising slowly up the fractionating column.
-
Collect any low-boiling initial fractions (forerun) in a separate receiving flask. This may include unreacted starting materials or low-boiling side products.
-
When the temperature stabilizes at the expected boiling point of this compound (estimated around 110-130°C at atmospheric pressure, lower under vacuum), change to a clean, pre-weighed receiving flask to collect the main product fraction.
-
Continue distillation at a steady rate (typically 1-2 drops per second) while the temperature remains constant.
-
If the temperature drops, it indicates that the main product has finished distilling. If the temperature rises significantly, it indicates the start of higher-boiling impurities distilling. Stop the distillation at this point.
-
-
Product Characterization:
-
Determine the yield of the purified product.
-
Analyze the purity of the collected fraction using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₁Cl | 118.60 | ~110-130 (estimated) |
| 4-chloro-2-pentene | C₅H₉Cl | 104.57 | 97[2] |
| Isoprene | C₅H₈ | 68.12 | 34 |
| 2-methyl-2-pentanol | C₆H₁₄O | 102.17 | 122 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation during distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. (E)-4-chloro-4-methylpent-2-ene | C6H11Cl | CID 12616857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereospecific Isomerization of Allylic Halides via Ion Pairs with Induced Noncovalent Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3029297A - Stabilization of chlorinated hydrocarbons - Google Patents [patents.google.com]
- 5. US2125381A - Stabilization of chlorinated compounds - Google Patents [patents.google.com]
Technical Support Center: Safe Handling and Disposal of 4-Chloro-2-methylpent-2-ene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Chloro-2-methylpent-2-ene waste.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary identifiers?
A1: this compound is a halogenated organic compound. For proper identification and record-keeping, please refer to the following details:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 21971-94-8[1][2][3] |
| Molecular Formula | C₆H₁₁Cl[2][3] |
| Molecular Weight | 118.60 g/mol [2] |
| Synonyms | trimethylallyl chloride |
Q2: What are the primary hazards associated with this compound?
-
Flammability: It is likely a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.
-
Skin and Eye Irritation: Assumed to cause skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
-
Toxicity: Halogenated solvents can be toxic and may have long-term health effects with chronic exposure.[4]
Q3: What personal protective equipment (PPE) should be worn when handling this chemical?
A3: To minimize exposure, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[4]
-
Eye Protection: Safety goggles with side shields or a face shield.[4]
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.[4] If ventilation is inadequate, a respirator with an organic vapor cartridge is advised.[4]
Q4: How should this compound waste be classified and segregated?
A4: As a chlorinated organic compound, it is classified as halogenated hazardous waste . It is crucial to segregate it from non-halogenated solvent waste to ensure proper disposal and to avoid increased disposal costs.
Q5: What is the appropriate procedure for disposing of this compound waste?
A5: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container. The container should be clearly marked as "Halogenated Hazardous Waste" and list all its contents. Never dispose of this chemical down the drain or in regular trash.
Troubleshooting Guides
Scenario 1: Accidental Spill
-
Issue: A small amount of this compound has been spilled on the lab bench.
-
Solution:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a designated halogenated hazardous waste container.
-
Clean the spill area with soap and water.
-
Report the spill to your institution's environmental health and safety department.
-
Scenario 2: Unexpected Reaction
-
Issue: A reaction involving this compound is producing an unexpected color change or gas evolution.
-
Solution:
-
If it is safe to do so, stop the addition of any further reagents.
-
Ensure the fume hood sash is lowered to a safe working height.
-
Alert a colleague and your supervisor immediately.
-
Do not attempt to neutralize or quench the reaction without a clear and safe plan.
-
If the reaction appears to be escalating, evacuate the immediate area and follow your laboratory's emergency procedures.
-
Scenario 3: Contaminated Glassware
-
Issue: How to properly clean glassware that has come into contact with this compound.
-
Solution:
-
Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) into the designated halogenated hazardous waste container.
-
Wash the glassware thoroughly with soap and water.
-
Perform a final rinse with deionized water.
-
Allow the glassware to dry completely before its next use.
-
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Always work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]
-
Ensure all necessary PPE is worn correctly before handling the chemical.
-
Ground and bond containers when transferring the material to prevent static discharge.
-
Use only compatible tools and equipment (e.g., glass, stainless steel).
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5]
Protocol 2: Waste Collection and Disposal
-
Obtain a designated and properly labeled container for halogenated hazardous waste from your institution's waste management provider.
-
Carefully pour all liquid waste containing this compound into the container, avoiding splashes.
-
Rinse any empty containers that held the chemical with a small amount of a suitable solvent and add the rinsate to the hazardous waste container.
-
Keep the waste container securely sealed when not in use.
-
Store the waste container in a designated satellite accumulation area until it is collected for disposal.
Visualizations
Caption: Waste Disposal Workflow for this compound.
Caption: Decision Logic for Spill Response.
References
Optimizing reaction conditions for Grignard reagent formation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the formation of Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What are the most common reasons for initiation failure?
A1: The most frequent cause of initiation failure is the presence of moisture, which quenches the reaction.[1][2] Another major factor is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents it from reacting with the organic halide.[3][4][5] Lastly, impurities in reagents or solvents can also inhibit the reaction.
Q2: What is the visual evidence that my Grignard reaction has successfully initiated?
A2: Successful initiation is typically marked by several visual cues. You may observe bubbling or fizzing on the surface of the magnesium, the reaction mixture becoming cloudy or gray, and a noticeable exothermic reaction that can cause the solvent to boil or reflux on its own.[3][6] If an iodine crystal was used as an activator, its characteristic brown/purple color will disappear.[3][7]
Q3: Which solvent is better for Grignard reagent formation, diethyl ether or tetrahydrofuran (THF)?
A3: Both diethyl ether and THF are common and effective solvents for Grignard reactions because they are aprotic and can solvate and stabilize the Grignard reagent.[1][8] THF is often considered a better solvent due to its higher solvating power, which can be beneficial for less reactive halides.[7] However, diethyl ether has a lower boiling point (35 °C), which can make it easier to observe the self-boiling that indicates a successful reaction initiation.[9]
Q4: Can I use other solvents besides ethers?
A4: Grignard reagents are highly reactive and will be destroyed by protic solvents like water or alcohols.[1][10][11] Therefore, only dry, aprotic solvents, predominantly ethers, are suitable.[12] Using incompatible solvents is a common cause of reaction failure.
Q5: What are the main side products in a Grignard reaction?
A5: A common side product is a Wurtz coupling product (R-R), formed from the reaction of the Grignard reagent with unreacted organic halide. Another is the formation of a biphenyl (in the case of phenyl Grignards) from the coupling of phenyl radicals.[3] Additionally, if any moisture or protic impurities are present, the Grignard reagent will be protonated to form a hydrocarbon (R-H).[3]
Troubleshooting Guide
Problem: The reaction has not started after adding the organic halide.
This is the most common issue encountered. The following troubleshooting workflow can help diagnose and solve the problem.
References
- 1. app1-c89-pub.pressidium.com - Organic Chemistry Grignard Reactions [app1-c89-pub.pressidium.com]
- 2. How can you improve Grignard reactions? | Filo [askfilo.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. leah4sci.com [leah4sci.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
Preventing unwanted polymerization of 4-Chloro-2-methylpent-2-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of 4-Chloro-2-methylpent-2-ene during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to unwanted polymerization?
A1: this compound is an allylic chloride. Allylic halides are known to be susceptible to polymerization, which can be initiated by factors such as heat, light, or the presence of radical initiators. The allylic nature of the chlorine atom can facilitate the formation of stable radical intermediates, which then propagate the polymerization chain reaction.
Q2: What are the common signs of polymerization in my this compound sample?
A2: Unwanted polymerization can manifest in several ways. Visual indicators include an increase in the viscosity of the liquid, the formation of a precipitate or solid particles, or a hazy appearance. In more advanced stages, the entire sample may solidify.
Q3: How can I prevent the polymerization of this compound during storage?
A3: Proper storage is crucial for preventing the polymerization of this compound. This involves controlling the temperature, protecting the compound from light, and using appropriate inhibitors. For related compounds like allyl chloride, storage at refrigerated temperatures (2-8°C) in a tightly sealed container, away from heat and ignition sources, is recommended.[1][2]
Q4: What type of inhibitors can be used to stabilize this compound?
Q5: I need to use inhibitor-free this compound for my reaction. How can I remove the inhibitor?
A5: Phenolic inhibitors like BHT and HQ can be removed by washing the organic solution with a dilute aqueous solution of a base, such as sodium hydroxide. The phenolate salts formed are water-soluble and will be extracted into the aqueous layer. Following the wash, the organic layer should be dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and the solvent removed under reduced pressure. It is crucial to use the inhibitor-free compound promptly to avoid polymerization.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Increased viscosity or cloudiness of the this compound sample. | Onset of polymerization. | 1. Immediately cool the sample to 0-4°C to slow down the reaction. 2. If the material is still liquid, consider adding a recommended inhibitor (see Table 1) to prevent further polymerization. 3. If for immediate use in a reaction that is compatible with the inhibitor, proceed with caution. Otherwise, consider purification by distillation if a significant amount of monomer is still present and it is safe to do so. Caution: Distillation of potentially polymerized material can be hazardous. |
| Solid polymer has formed in the storage container. | Advanced polymerization due to improper storage (e.g., elevated temperature, light exposure, absence of inhibitor). | 1. Do not attempt to heat the container to melt the polymer, as this can lead to a dangerous runaway reaction. 2. If the amount of solid is small, it may be possible to carefully extract the remaining liquid monomer. 3. Dispose of the polymerized material according to your institution's hazardous waste guidelines. |
| The reaction involving this compound is sluggish or fails. | The presence of an inhibitor in the monomer is quenching the desired reaction. | 1. Confirm that the this compound was inhibitor-free before use. 2. If an inhibitor was present, follow the appropriate inhibitor removal protocol (see Experimental Protocols section). |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Inhibitors (General Guidance for Allylic Chlorides)
| Parameter | Recommendation |
| Storage Temperature | 2-8°C[1][2] |
| Inhibitor Type | Phenolic compounds (e.g., BHT, Hydroquinone) |
| Inhibitor Concentration | 10 - 200 ppm (parts per million) by weight |
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor
-
Objective: To add a phenolic inhibitor to this compound for stabilization.
-
Materials:
-
This compound
-
Inhibitor (e.g., BHT or Hydroquinone)
-
Analytical balance
-
Appropriate solvent for the inhibitor (e.g., a small amount of the monomer or a compatible volatile solvent like dichloromethane)
-
Glass container with a tightly sealing cap
-
-
Procedure:
-
Calculate the required mass of the inhibitor to achieve the desired concentration (e.g., for 100 ppm in 100 g of monomer, add 10 mg of inhibitor).
-
Accurately weigh the inhibitor.
-
If the inhibitor is a solid, it is often easier to first dissolve it in a very small volume of a suitable solvent before adding it to the bulk monomer. This ensures a more homogeneous distribution.
-
Add the inhibitor solution to the this compound.
-
Securely cap the container and gently agitate to ensure thorough mixing.
-
Store the stabilized monomer under the recommended conditions (see Table 1).
-
Protocol 2: Removal of Phenolic Inhibitors
-
Objective: To remove a phenolic inhibitor (e.g., BHT, HQ) from this compound.
-
Materials:
-
Stabilized this compound
-
Separatory funnel
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Rotary evaporator
-
-
Procedure:
-
Place the stabilized this compound in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) contains the phenolate salt of the inhibitor.
-
Drain and discard the aqueous layer.
-
Repeat the wash with 1 M NaOH two more times.
-
Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.
-
Wash the organic layer with an equal volume of brine to initiate the drying process.
-
Drain the organic layer into a clean, dry flask and add anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the dried organic layer to remove the drying agent.
-
If the monomer was dissolved in a solvent for the washing process, remove the solvent using a rotary evaporator. Use minimal heat to avoid inducing polymerization of the now unstabilized monomer.
-
Use the purified this compound immediately.
-
Protocol 3: Detection of Polymer Formation by GC-MS
-
Objective: To qualitatively assess the presence of oligomers or polymers in a sample of this compound.
-
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) can separate compounds based on their boiling points and provide mass spectra for identification. While high molecular weight polymers will not elute from a standard GC column, the presence of dimers, trimers, and other small oligomers can be an early indicator of polymerization. These will appear as peaks with longer retention times and higher masses than the monomer.
-
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane or hexane).
-
Inject an appropriate volume of the solution onto a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 250-300°C) to elute compounds with a wide range of boiling points.
-
Analyze the resulting chromatogram for peaks other than the solvent and the monomer.
-
Examine the mass spectra of any later-eluting peaks to see if their fragmentation patterns are consistent with oligomers of this compound (e.g., multiples of the monomer's molecular weight).
-
Visualizations
Caption: Free-radical polymerization pathway of this compound.
Caption: Troubleshooting workflow for unwanted polymerization.
Caption: Logical relationships for preventing polymerization.
References
Technical Support Center: Temperature Control in Large-Scale Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering temperature control challenges during large-scale chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of temperature deviations in a large-scale reactor?
A1: Temperature deviations in large-scale reactors can stem from several factors. These include inefficient heat transfer due to fouling on reactor surfaces or in the jacket, malfunctions of temperature sensors providing inaccurate readings, and improper circulation of heat transfer fluids.[1][2][3] Additionally, inadequate mixing can lead to localized hot or cold spots, and unexpected changes in reaction kinetics can cause the actual heat generation to differ from the predicted values.[1][4]
Q2: How does heat transfer change when scaling up a reaction from the lab to a production-scale reactor?
A2: Scaling up a reaction significantly impacts heat transfer dynamics. The ratio of the heat transfer surface area to the reactor volume decreases as the reactor size increases.[5] This means that the ability to remove heat becomes less efficient on a larger scale, which can lead to difficulties in controlling the temperature of exothermic reactions.[5] It is crucial to model heat transfer and understand the heat release rates to ensure the cooling capacity of the large-scale reactor is sufficient.[6]
Q3: What is a thermal runaway reaction and how can it be prevented?
A3: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[7] The rate of the reaction increases with temperature, which in turn releases more heat, further accelerating the reaction in a dangerous positive-feedback loop.[7][8] This can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[9][10] Prevention involves a multi-layered approach: ensuring the cooling system is capable of removing more heat than the reaction generates, implementing robust temperature monitoring and control systems, and having emergency shutdown procedures in place.[8][9][10]
Q4: What are the key considerations for temperature control in cryogenic reactions?
A4: Cryogenic reactions present unique temperature control challenges. Maintaining stable, extremely low temperatures can be difficult due to changes in the latent heat of the cryogenic liquid as it cools the reaction components.[11] Material compatibility is also a critical concern, as some materials can become brittle at cryogenic temperatures, increasing the risk of equipment failure.[12][13][14] Precise temperature control often requires specialized controllers with full PID capabilities for both heating and cooling, as standard controllers may not perform adequately at such low temperatures.[11]
Troubleshooting Guides
Issue 1: Reactor Temperature Fluctuating Uncontrollably
Symptoms:
-
The reactor temperature oscillates above and below the setpoint.
-
The temperature controller is unable to maintain a stable temperature.
-
There are unexpected spikes or dips in the temperature reading.
Troubleshooting Steps:
References
- 1. News - Common Issues and Troubleshooting for Chemical Reactors [greendistillation.com]
- 2. achievechem.com [achievechem.com]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. amarequip.com [amarequip.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. Thermal runaway - Wikipedia [en.wikipedia.org]
- 8. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 9. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 10. blog.wika.com [blog.wika.com]
- 11. Temperature Control During Cryogenic Processing | Yokogawa Electric Corporation [yokogawa.com]
- 12. itsupplychain.com [itsupplychain.com]
- 13. advanced-emc.com [advanced-emc.com]
- 14. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: 4-Chloro-2-methylpent-2-ene and Related Allylic Chlorides
Welcome to the Technical Support Center for 4-Chloro-2-methylpent-2-ene. This resource is designed for researchers, scientists, and drug development professionals to address stability issues encountered when working with this and other structurally similar allylic chlorides in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of this compound turning acidic and showing signs of degradation over time?
A1: this compound is an allylic chloride, a class of compounds known for their high reactivity. The primary degradation pathway is typically solvolysis, where the compound reacts with the solvent. In the presence of protic solvents like water or alcohols, this reaction can generate hydrochloric acid (HCl), leading to a decrease in the pH of your solution. The double bond in the allylic position stabilizes the resulting carbocation intermediate, making this degradation process more favorable compared to non-allylic chlorides.[1][2][3]
Q2: I've observed the formation of unexpected byproducts in my reaction mixture. What could be the cause?
A2: The high reactivity of this compound makes it susceptible to nucleophilic substitution reactions (both SN1 and SN2) and elimination reactions.[1][4] Nucleophiles present in your reaction mixture, including the solvent itself, can displace the chloride, leading to a variety of byproducts. The resonance-stabilized allylic carbocation formed during SN1 reactions can be attacked by a nucleophile at two different positions, potentially leading to isomeric products.
Q3: What are the ideal storage conditions for this compound and its solutions?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[2][5] It is crucial to use anhydrous, aprotic solvents whenever possible to prevent solvolysis. Solutions should be prepared fresh and used promptly. If storage of a solution is unavoidable, it should be kept under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.
Q4: Can I use a common solvent like ethanol or methanol for my experiments?
A4: While soluble in many organic solvents, using protic solvents like ethanol or methanol is generally not recommended for prolonged storage or reactions where the stability of this compound is critical.[6] These solvents can act as nucleophiles and participate in solvolysis, leading to the formation of ethers and HCl. If your experimental protocol requires a protic solvent, it is imperative to use the solution immediately after preparation and consider running the reaction at a lower temperature to minimize degradation.
Troubleshooting Guides
Issue 1: Rapid Degradation of Stock Solutions
| Symptom | Possible Cause | Troubleshooting Step |
| Solution turns yellow/brown and develops an acidic smell. | Solvolysis and subsequent decomposition. The compound is reacting with residual water or the solvent itself. | 1. Switch to an anhydrous, aprotic solvent: Use solvents like anhydrous dichloromethane, tetrahydrofuran (THF), or toluene. 2. Store under inert gas: Purge the storage vessel with argon or nitrogen before sealing. 3. Add a non-nucleophilic base: A small amount of a hindered, non-nucleophilic base like 2,6-lutidine can be added to neutralize any trace amounts of acid that may form. |
| Formation of a precipitate. | Reaction with impurities or container surface. | 1. Ensure solvent purity: Use high-purity, freshly distilled solvents. 2. Use clean, dry glassware: Thoroughly dry all glassware before use. 3. Consider a different container: Switch to a more inert container material if leaching is suspected. |
Issue 2: Inconsistent Reaction Yields
| Symptom | Possible Cause | Troubleshooting Step |
| Lower than expected yield of the desired product. | Degradation of the starting material. this compound is degrading before or during the reaction. | 1. Prepare solutions fresh: Do not use stock solutions that have been stored for an extended period. 2. Control reaction temperature: Run the reaction at the lowest effective temperature to minimize side reactions. 3. Monitor starting material stability: Analyze a small aliquot of your starting material solution by GC-MS or NMR before starting the reaction to confirm its integrity. |
| Presence of multiple, unexpected products. | Side reactions due to the high reactivity of the allylic chloride. | 1. Choose a less nucleophilic solvent: Avoid solvents that can compete with your intended nucleophile. 2. Optimize reaction conditions: Adjust the concentration, temperature, and reaction time to favor the desired reaction pathway. 3. Use a more potent nucleophile: A stronger nucleophile may react more quickly and selectively with the allylic chloride. |
Experimental Protocols
Protocol for Monitoring the Stability of this compound in Solution
Objective: To determine the rate of degradation of this compound in a given solvent over time.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., Dichloromethane, Acetonitrile, Ethanol)
-
Internal standard (e.g., Dodecane)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen solvent containing a known concentration of the internal standard.
-
Immediately after preparation (t=0), transfer an aliquot of the solution to an autosampler vial and analyze by GC-FID or GC-MS.
-
Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution and analyze it by GC.
-
Calculate the concentration of this compound at each time point relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the degradation profile.
Visualizing Stability Concepts
Caption: Potential degradation pathways of this compound.
Caption: Workflow for monitoring compound stability in solution.
References
- 1. A Detail Guide on Allyl Chloride Hazard and Safety [cloudsds.com]
- 2. lobachemie.com [lobachemie.com]
- 3. organic chemistry - Which factor should I take into priority to determine reactivity of of Halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. fireengineering.com [fireengineering.com]
- 5. nj.gov [nj.gov]
- 6. chemcess.com [chemcess.com]
Technical Support Center: Dehydrohalogenation as a Potential Side Reaction in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehydrohalogenation as an unintended side reaction in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is dehydrohalogenation and why is it a common side reaction?
Dehydrohalogenation is an elimination reaction that removes a hydrogen atom and a halogen from adjacent carbon atoms in a substrate, typically an alkyl halide, to form an alkene.[1] It is a common side reaction in nucleophilic substitution reactions, especially when using strong bases, as the base can act as a nucleophile (leading to the desired substitution product) or as a proton abstractor (leading to the undesired alkene byproduct).[2] The competition between these two pathways is a frequent challenge in synthesis.
Q2: I am observing a significant amount of an alkene byproduct in my reaction. What are the key factors that promote dehydrohalogenation?
Several factors can favor dehydrohalogenation over the desired substitution reaction. These include:
-
Substrate Structure: The structure of your alkyl halide plays a crucial role. Tertiary alkyl halides are more prone to elimination than secondary, which are more prone than primary alkyl halides.[3] This is due to the formation of a more stable carbocation intermediate in the case of E1 reactions and increased steric hindrance around the reaction center for SN2 reactions.
-
Base Strength and Steric Hindrance: Strong bases, such as hydroxides and alkoxides, promote elimination.[2] Sterically hindered or "bulky" bases, like potassium tert-butoxide, will preferentially abstract a less sterically hindered proton, often leading to the formation of the less substituted alkene (Hofmann product) and minimizing substitution.[4][5]
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.[6] This is because elimination reactions often have a higher activation energy and lead to an increase in entropy.
-
Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents can favor E2 reactions, while polar protic solvents can promote E1 reactions.
Q3: How can I minimize the formation of dehydrohalogenation byproducts?
To suppress the formation of alkene byproducts, consider the following adjustments to your protocol:
-
Choice of Base: If possible, use a weaker, less sterically hindered base. If a strong base is required, using a non-nucleophilic bulky base can sometimes favor a different, more easily separable alkene isomer.
-
Temperature Control: Running the reaction at a lower temperature will generally favor the substitution reaction over elimination.
-
Solvent Selection: Carefully select your solvent. For SN2 reactions, a polar aprotic solvent is often preferred.
Troubleshooting Guides
Problem: My primary alkyl halide is undergoing significant dehydrohalogenation.
-
Possible Cause: The base you are using is too strong or the reaction temperature is too high. Even with primary alkyl halides, strong, unhindered bases at elevated temperatures can lead to E2 elimination.
-
Solution:
-
Lower the reaction temperature.
-
Consider using a less basic nucleophile if your desired reaction is substitution.
-
If a strong base is necessary, use the minimum effective concentration.
-
Problem: I am getting a mixture of alkene isomers that are difficult to separate.
-
Possible Cause: Your substrate has multiple types of beta-hydrogens, leading to the formation of both Zaitsev (more substituted) and Hofmann (less substituted) products.
-
Solution:
-
To favor the Zaitsev product, use a small, strong base like sodium ethoxide.[7]
-
To favor the Hofmann product, employ a sterically bulky base such as potassium tert-butoxide.[4][5][8] This can shift the product distribution towards the terminal alkene, which may have a more distinct boiling point or chromatographic behavior, simplifying purification.
-
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following tables summarize the influence of the base and temperature on the product distribution in the dehydrohalogenation of 2-bromobutane.
Table 1: Effect of Base on Product Distribution in the Dehydrohalogenation of 2-Bromobutane
| Base | 1-Butene (Hofmann) | cis-2-Butene (Zaitsev) | trans-2-Butene (Zaitsev) | Total Elimination (%) | Substitution Product (%) |
| Potassium Hydroxide (KOH) in Ethanol | ~20% | ~20% | ~60% | ~80% | ~20% |
| Potassium tert-Butoxide (KOtBu) in tert-Butanol | ~72% | ~8% | ~20% | >95% | <5% |
Note: The values presented are approximate and can vary based on specific reaction conditions.
Table 2: Effect of Temperature on the Ratio of Elimination to Substitution for 2-Bromopentane with Sodium Ethoxide in Ethanol
| Temperature (°C) | Elimination Products (%) | Substitution Product (%) |
| 25 | 79 | 21 |
| 55 | 86 | 14 |
| 80 | 91 | 9 |
Data is illustrative of the general trend that higher temperatures favor elimination.
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts in managing dehydrohalogenation side reactions.
Caption: Competition between substitution and elimination pathways.
Caption: Troubleshooting workflow for minimizing dehydrohalogenation.
Experimental Protocols
Protocol 1: Minimizing Dehydrohalogenation by Base Selection
This protocol provides a general method for comparing the extent of dehydrohalogenation using two different bases for a secondary alkyl halide.
Materials:
-
2-bromobutane
-
Potassium hydroxide (KOH)
-
Potassium tert-butoxide (KOtBu)
-
Ethanol, absolute
-
tert-Butanol
-
Reaction vials with stir bars
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Gas collection apparatus (optional, for gaseous products)
-
Gas chromatograph with a suitable column (e.g., non-polar)
-
NMR spectrometer
Procedure:
Reaction A: Using Potassium Hydroxide
-
Prepare a 1 M solution of KOH in ethanol.
-
In a reaction vial equipped with a stir bar and condenser, add 10 mmol of 2-bromobutane.
-
Add 12 mmol of the 1 M ethanolic KOH solution.
-
Heat the reaction mixture to a controlled temperature (e.g., 55°C) with stirring for a set period (e.g., 2 hours).
-
Allow the reaction to cool to room temperature.
-
Quench the reaction by adding an equal volume of water.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Analyze the product mixture by GC-MS and/or ¹H NMR.
Reaction B: Using Potassium tert-Butoxide
-
Prepare a 1 M solution of KOtBu in tert-butanol.
-
Follow steps 2-9 as in Reaction A, substituting the ethanolic KOH solution with the KOtBu solution.
Protocol 2: Analysis of Dehydrohalogenation Products by Gas Chromatography (GC)
This protocol outlines the analysis of the product mixture from the dehydrohalogenation of 2-bromobutane.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating the butene isomers and any remaining 2-bromobutane or substitution product.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
Procedure:
-
Prepare a dilute solution of the crude reaction product in a volatile solvent (e.g., dichloromethane).
-
Inject 1 µL of the sample into the GC.
-
Record the chromatogram.
-
Identify the peaks corresponding to 1-butene, cis-2-butene, trans-2-butene, 2-butanol (substitution product), and any unreacted 2-bromobutane by comparing their retention times to known standards.
-
Quantify the relative amounts of each component by integrating the peak areas. The percentage of each product can be calculated by dividing the area of its peak by the total area of all product peaks and multiplying by 100.
Protocol 3: Analysis of Product Mixture by ¹H NMR Spectroscopy
¹H NMR can be used to identify and quantify the different alkene isomers and the substitution product.
Procedure:
-
Dissolve a sample of the crude product mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic signals for each component:
-
Alkene protons: Typically appear in the range of 4.5-6.5 ppm. The specific chemical shifts and coupling constants will be diagnostic for each isomer.
-
Substitution product: The proton on the carbon bearing the hydroxyl group will appear at a characteristic chemical shift.
-
-
Integrate the signals corresponding to each unique proton or set of protons for each component.
-
The molar ratio of the components can be determined by comparing the normalized integration values.
References
- 1. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 2. Ch 5: Dehydrohalogenation [chem.ucalgary.ca]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. Khan Academy [khanacademy.org]
- 7. Predict all the alkenes that would be formed by dehydrohalogenation of the following halides with sodium ethoxide in ethanol and identify the major alkene:(i)- 1-Bromo-1-methylcyclohexane(ii)- 2-Chloro-2-methyl butane(iii)- 2,2,3-Trimethyl-3-bromopentane [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Interpreting the NMR Spectrum of 4-Chloro-2-methylpent-2-ene: A Comparative Guide
This guide provides a detailed interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-2-methylpent-2-ene. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of expected chemical shifts against standard values for similar chemical environments. This document also outlines a typical experimental protocol for the acquisition of such spectra.
Predicted NMR Data for this compound
The structure of this compound is presented below, with protons and carbons labeled for clarity in the subsequent tables.
Structure:
Predicted ¹H NMR Spectrum
The predicted ¹H NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below. These predictions are based on established principles of NMR spectroscopy, considering the electronic environment of each proton.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Hₐ | ~1.7 | Singlet (s) | - | 3H |
| Hₑ | ~1.8 | Singlet (s) | - | 3H |
| Hc | ~5.5 | Doublet of Quartets (dq) | J(Hc-Hd) ≈ 8 Hz, J(Hc-He) ≈ 1.5 Hz | 1H |
| Hd | ~4.5 | Doublet of Quartets (dq) | J(Hd-Hc) ≈ 8 Hz, J(Hd-Hf) ≈ 7 Hz | 1H |
| Hf | ~1.5 | Doublet (d) | J(Hf-Hd) ≈ 7 Hz | 6H |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts are provided below. These values are estimated based on the carbon hybridization and the nature of neighboring atoms and functional groups.
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C₁ | ~20 |
| C₂ | ~135 |
| C₃ | ~125 |
| C₄ | ~60 |
| C₅ | ~25 |
| C₆ | ~22 |
Comparison with Typical Chemical Shift Ranges
To validate the predicted spectral data, the following table compares the expected chemical shifts for the functional groups in this compound with their typical ranges observed in various organic molecules.
| Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| Vinylic H (C=C-H ) | 4.5 - 6.5 | 100 - 150 |
| Allylic H (H -C-C=C) | 1.6 - 2.6 | - |
| Alkyl H next to Cl (H -C-Cl) | 3.0 - 4.5 | 35 - 80 |
| Alkyl H (C-H ) | 0.8 - 1.7 | 5 - 45 |
| Vinylic C (C =C) | - | 100 - 150 |
| Alkyl C next to Cl (C -Cl) | - | 35 - 80 |
| Alkyl C | - | 5 - 45 |
Experimental Protocol for NMR Spectrum Acquisition
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like this compound is detailed below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is crucial to avoid interfering signals from the solvent itself.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.
3. ¹H NMR Spectrum Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Pulse angle: Typically a 30° or 90° pulse.
-
Acquisition time: Usually 2-4 seconds.
-
Relaxation delay: 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of scans: Typically 8-16 scans for a moderately concentrated sample to improve the signal-to-noise ratio.
-
-
Acquire the Free Induction Decay (FID) data.
4. ¹³C NMR Spectrum Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the acquisition parameters. Due to the low natural abundance of ¹³C, more scans are generally required:
-
Pulse angle: Typically a 30° or 45° pulse.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: Often several hundred to several thousand scans are necessary.
-
-
Utilize proton decoupling (e.g., broadband decoupling) to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
Acquire the FID data.
5. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the splitting patterns (multiplicities) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.
Logical Workflow for NMR Spectrum Interpretation
The following diagram illustrates the logical steps involved in the interpretation of the NMR spectrum for this compound.
Caption: Workflow for NMR spectral interpretation.
Mass Spectrometry Analysis of 4-Chloro-2-methylpent-2-ene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry for the analysis of 4-Chloro-2-methylpent-2-ene against other analytical techniques. It includes detailed experimental protocols, comparative data, and a predicted fragmentation pathway to aid in the identification and characterization of this compound.
Introduction to this compound Analysis
This compound (C6H11Cl) is a halogenated alkene of interest in various chemical and pharmaceutical research areas.[1] Accurate and efficient analytical methods are crucial for its identification, quantification, and quality control. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands out as a powerful tool for this purpose due to its high sensitivity and ability to provide structural information through fragmentation analysis. This guide will delve into the mass spectrometric behavior of this compound, compare it with isomeric and related compounds, and evaluate alternative analytical methodologies.
Mass Spectrometry Analysis
The mass spectrum of an organic compound provides a molecular fingerprint, revealing the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For this compound, key features in the mass spectrum are predictable based on its structure and the presence of a chlorine atom.
Predicted Fragmentation Pattern of this compound
The electron ionization (EI) mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[2] The molecular ion peak (M⁺) should therefore appear as two peaks at m/z 118 and 120, with the peak at m/z 118 being approximately three times more intense.
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily driven by the stability of the resulting carbocations and radicals. The allylic position of the chlorine atom significantly influences the fragmentation.
A primary fragmentation pathway is the loss of the chlorine atom to form a stable allylic carbocation.
References
- 1. This compound | C6H11Cl | CID 12535659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Unveiling Molecular Structures: An Infrared Spectroscopy Guide to Allylic Chloride Analysis
For researchers, scientists, and professionals in drug development, the precise identification of functional groups within a molecule is a critical step in characterizing and ensuring the purity of synthesized compounds. Infrared (IR) spectroscopy stands out as a powerful and accessible analytical technique for this purpose. This guide provides a detailed comparison of IR spectroscopy with other methods for the functional group analysis of allylic chlorides, supported by experimental data and protocols.
Allylic chlorides, organochloride compounds featuring a chlorine atom bonded to an sp³-hybridized carbon adjacent to a carbon-carbon double bond, present a unique combination of functional groups. The proximity of the C-Cl bond and the C=C bond can influence their respective vibrational frequencies in an IR spectrum, making accurate interpretation essential.
Comparative Analysis of Analytical Techniques
While IR spectroscopy is a frontline technique for functional group identification, other methods can provide complementary or more detailed structural information.
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups (C-Cl, C=C, C-H) | Rapid, non-destructive, widely available, provides a molecular "fingerprint". | Primarily for functional group identification, not detailed structural elucidation. Complex spectra can be challenging to interpret fully.[1][2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed carbon-hydrogen framework, connectivity, and chemical environment of atoms. | Provides unambiguous structural determination. | Higher cost, requires deuterated solvents, larger sample amounts may be needed. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides information on molecular formula and substructures. | Does not directly identify functional groups, isomerization can be a challenge. |
| Raman Spectroscopy | Complementary vibrational information to IR, particularly for non-polar bonds. | Excellent for symmetric bonds (e.g., C=C), can be used with aqueous samples. | Weaker signals than IR, fluorescence interference can be an issue. |
| Chemical Tests (e.g., Beilstein test, Silver Nitrate test) | Presence of halogens.[3] | Simple, low cost. | Destructive, can give false positives, not specific to allylic chlorides.[3][4] |
Infrared Spectroscopy of Allylic Chlorides: A Detailed Look
The IR spectrum of an allylic chloride is characterized by the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its functional groups.
Key Functional Group Absorptions:
| Functional Group | Vibrational Mode | **Characteristic Absorption Range (cm⁻¹) ** | Intensity |
| C-Cl | Stretch | 850 - 550[1][5][6] | Strong to Medium |
| C=C | Stretch | 1680 - 1620[6][7] | Medium to Weak |
| =C-H (vinyl) | Stretch | 3100 - 3000[6][8][9] | Medium |
| -C-H (sp³) | Stretch | 3000 - 2850[8][9][10] | Strong |
| =C-H | Out-of-plane bend | 1000 - 650[6] | Strong |
Note: The exact position of the absorption bands can be influenced by the molecular structure and the presence of other functional groups.
The C-Cl stretching vibration is a key indicator of a chloroalkane. In allylic chlorides, this band typically appears in the fingerprint region of the spectrum.[5] The C=C stretching absorption confirms the presence of an alkene moiety. The position of this peak can be influenced by conjugation and substitution. Distinguishing between the sp²-hybridized C-H bonds of the double bond and the sp³-hybridized C-H bonds of the rest of the molecule is crucial. The =C-H stretching vibrations appear at a slightly higher frequency (above 3000 cm⁻¹) than the -C-H stretching vibrations (below 3000 cm⁻¹).[8][9]
Experimental Protocol: Acquiring an IR Spectrum of an Allylic Chloride
This protocol outlines the standard procedure for obtaining an IR spectrum of a liquid allylic chloride sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
FTIR Spectrometer with ATR accessory
-
Allylic chloride sample (e.g., Allyl chloride)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of the liquid allylic chloride sample directly onto the ATR crystal, ensuring the crystal is fully covered.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).
-
Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened, lint-free wipe after the measurement is complete.
Visualizing the Analysis Workflow
The following diagram illustrates the logical workflow for the functional group analysis of a potential allylic chloride using IR spectroscopy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sceweb.sce.uhcl.edu [sceweb.sce.uhcl.edu]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. scribd.com [scribd.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Reactivity of 4-Chloro-2-methylpent-2-ene: A Comparative Analysis with Other Haloalkenes
For researchers, scientists, and professionals in drug development, understanding the reactivity of haloalkenes is paramount for the synthesis of complex molecules and the development of new chemical entities. 4-Chloro-2-methylpent-2-ene, a tertiary allylic halide, exhibits a rich and nuanced reactivity profile, primarily engaging in nucleophilic substitution and elimination reactions. Its unique structural features—a tertiary carbon bearing the halogen and its allylic position—dictate its reaction pathways and rates in comparison to other haloalkenes.
This guide provides an objective comparison of the reactivity of this compound with other haloalkenes, supported by established principles of physical organic chemistry and available experimental data.
Comparative Reactivity in Nucleophilic Substitution
Nucleophilic substitution reactions of haloalkenes can proceed through two primary mechanisms: unimolecular (S(_N)1) and bimolecular (S(_N)2). The structure of the haloalkane is a key determinant of the favored pathway.
This compound, being a tertiary allylic halide, strongly favors the S(_N)1 mechanism . This is due to the formation of a relatively stable tertiary allylic carbocation intermediate upon the departure of the chloride leaving group. The stability of this carbocation is enhanced by both hyperconjugation from the three methyl groups and resonance delocalization of the positive charge across the adjacent carbon-carbon double bond. In contrast, the steric hindrance around the electrophilic carbon in this compound makes the backside attack required for an S(_N)2 reaction highly unfavorable.[1][2]
The reactivity of various haloalkenes in S(_N)1 and S(_N)2 reactions is summarized in the table below.
| Haloalkene Type | Example | Dominant Substitution Mechanism | Relative Rate (Qualitative) | Rationale |
| Tertiary Allylic | This compound | S(_N)1 | Very Fast | Formation of a stable tertiary allylic carbocation stabilized by resonance and hyperconjugation.[3] |
| Secondary Allylic | 3-Chlorobut-1-ene | S(_N)1 / S(_N)2 | Fast | Can proceed via a stable secondary allylic carbocation (S(_N)1) or is subject to backside attack (S(_N)2). |
| Primary Allylic | 1-Chloro-2-butene | S(_N)2 | Fast | Unhindered for backside attack (S(_N)2), but can also form a primary allylic carbocation (S(_N)1). |
| Tertiary Alkyl | tert-Butyl chloride | S(_N)1 | Fast | Forms a stable tertiary carbocation. |
| Secondary Alkyl | 2-Chlorobutane | S(_N)1 / S(_N)2 | Moderate | Can proceed by either mechanism, generally slower than allylic or tertiary halides. |
| Primary Alkyl | 1-Chlorobutane | S(_N)2 | Slow | Favors backside attack due to minimal steric hindrance. |
| Vinylic | 2-Chloro-2-butene | Inert to S(_N)1 and S(_N)2 | Very Slow | The sp
|
Comparative Reactivity in Elimination Reactions
Elimination reactions of haloalkenes, which lead to the formation of dienes, also proceed through two main pathways: unimolecular (E1) and bimolecular (E2).
Similar to its behavior in substitution reactions, this compound favors the E1 mechanism under non-basic or weakly basic conditions. This pathway shares the same rate-determining step as the S(_N)1 reaction—the formation of the tertiary allylic carbocation. Following carbocation formation, a weak base can abstract a proton from an adjacent carbon to form a double bond.[4]
With a strong, non-hindered base, the E2 mechanism can compete. In this concerted step, a proton is abstracted by the base simultaneously with the departure of the leaving group. For this compound, E2 elimination can lead to the formation of multiple diene isomers. According to Zaitsev's rule, the most substituted (and therefore most stable) alkene is typically the major product.[5][6] However, the use of a sterically hindered base can favor the formation of the less substituted "Hofmann" product.
The general trends in elimination reactivity are presented below.
| Haloalkene Type | Example | Dominant Elimination Mechanism | Relative Rate (Qualitative) | Expected Major Product (with non-hindered base) |
| Tertiary Allylic | This compound | E1 (weak base), E2 (strong base) | Fast | 2-Methylpenta-1,3-diene (conjugated) |
| Tertiary Alkyl | tert-Butyl chloride | E1 (weak base), E2 (strong base) | Fast | 2-Methylpropene |
| Secondary Alkyl | 2-Chlorobutane | E2 (strong base) | Moderate | But-2-ene (Zaitsev's product) |
| Primary Alkyl | 1-Chlorobutane | E2 (strong base) | Slow | But-1-ene |
Experimental Protocols
Representative Experimental Protocol for S(_N)1 Solvolysis
This protocol is adapted from the solvolysis of tert-butyl chloride and is representative of an S(_N)1 reaction that this compound would undergo.[8]
Objective: To determine the rate of solvolysis of a tertiary haloalkane in an aqueous ethanol solution.
Materials:
-
Tertiary haloalkane (e.g., this compound or tert-butyl chloride)
-
Acetone
-
Ethanol/water solvent mixture (e.g., 43% ethanol in water by volume)
-
0.01 M aqueous NaOH solution
-
Bromthymol blue indicator
-
Erlenmeyer flask
-
Burette
-
Stopwatch
-
Constant temperature water bath
Procedure:
-
Prepare a 0.2 M stock solution of the tertiary haloalkane in acetone.
-
Prepare a 500 mL solution of 43% ethanol in water by combining 225 mL of 95% aqueous ethanol with 275 mL of deionized water.
-
Place a known volume of the ethanol/water solvent in an Erlenmeyer flask and add a few drops of bromthymol blue indicator.
-
If necessary, adjust the color of the solution to a neutral green by adding a drop of dilute acid or base.
-
Immerse the flask in a constant temperature water bath (e.g., 25°C) and allow it to thermally equilibrate.
-
To start the reaction, add a measured volume (e.g., 0.5 mL) of the 0.2 M haloalkane stock solution to the flask. This is time = 0.
-
The solvolysis reaction will produce HCl, which will turn the indicator yellow. Titrate the generated HCl with the 0.01 M NaOH solution from a burette, adding the NaOH dropwise to maintain the green color of the indicator.
-
Record the volume of NaOH added over time. The rate of the reaction can be determined by plotting the volume of NaOH added versus time.
Representative Experimental Protocol for E2 Elimination
This protocol describes a typical E2 elimination reaction using a strong base.[9]
Objective: To synthesize an alkene via E2 elimination of a haloalkane.
Materials:
-
Haloalkane (e.g., this compound or 2-bromopropane)
-
Potassium hydroxide (KOH) or sodium ethoxide (NaOEt)
-
Ethanol
-
Reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Set up a reflux apparatus.
-
In the round-bottom flask, dissolve a known amount of potassium hydroxide or sodium ethoxide in ethanol.
-
Add the haloalkane to the flask.
-
Heat the mixture to reflux for a specified period (e.g., 1 hour). The ethanolic solution of the strong base favors elimination over substitution.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the organic layer, which contains the alkene product.
-
Wash the organic layer with water and then with a saturated sodium chloride solution (brine).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4)).
-
Decant or filter the dried solution to remove the drying agent.
-
Purify the alkene product by distillation.
-
Characterize the product using appropriate analytical techniques (e.g., GC-MS, NMR) to determine the product distribution (i.e., the ratio of different alkene isomers).
Visualizing Reaction Pathways and Logic
The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and the logical framework for comparing the reactivity of this compound.
Caption: S(_N)1 mechanism for this compound.
Caption: E1 mechanism for this compound.
Caption: Logical flow for comparing haloalkene reactivity.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. amherst.edu [amherst.edu]
- 9. reddit.com [reddit.com]
SN1 vs. SN2 Reactivity of 4-Chloro-2-methylpent-2-ene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the SN1 and SN2 reactivity of the allylic halide, 4-Chloro-2-methylpent-2-ene. Understanding the factors that govern these nucleophilic substitution pathways is critical for predicting reaction outcomes, optimizing synthetic routes, and designing novel therapeutic agents. This document summarizes key reactivity principles, presents relevant experimental data from analogous systems, and provides detailed experimental protocols for further investigation.
Executive Summary
This compound, an allylic chloride, is susceptible to both SN1 and SN2 reaction mechanisms. The predominant pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the polarity of the solvent. SN1 reactions are favored under conditions that promote the formation of a stable, resonance-stabilized allylic carbocation, such as in the presence of a weak nucleophile and a polar protic solvent. Conversely, SN2 reactions are favored by strong, unhindered nucleophiles in polar aprotic solvents, where a direct backside attack is sterically feasible.
SN1 Reactivity Profile
The SN1 reactivity of allylic halides is intrinsically linked to the stability of the carbocation intermediate. For this compound, the departure of the chloride leaving group would result in a tertiary allylic carbocation. This carbocation is significantly stabilized by both hyperconjugation from the adjacent methyl groups and resonance delocalization of the positive charge across the allylic system.
Quantitative Data: Solvolysis of Substituted Allyl Chlorides
The following table summarizes the first-order rate constants for the hydrolysis (a solvolysis reaction) of various allyl chlorides. This data illustrates the profound effect of substrate structure on SN1 reaction rates.
| Substrate | Relative Rate Constant (k_rel) | Inferred Mechanism |
| Allyl chloride | 1 | SN2/SN1 borderline |
| β-Methylallyl chloride | ~1 | Primarily SN2 |
| trans-γ-Methylallyl chloride | ~10 | Primarily SN1 |
| α-Methylallyl chloride | High | Primarily SN1 |
| (CH₃)₂C=CHCH₂Cl | >6000 | Predominantly SN1 |
Data inferred from qualitative statements and relative rate comparisons in the literature. The significant rate increase for (CH₃)₂C=CHCH₂Cl highlights the stabilizing effect of alkyl groups on the allylic carbocation, suggesting that this compound would also exhibit high SN1 reactivity.
SN2 Reactivity Profile
The SN2 reactivity of this compound is primarily dictated by steric hindrance at the α-carbon. As a tertiary halide, significant steric bulk from the two methyl groups and the vinyl group impedes the backside attack required for an SN2 mechanism.[1] Generally, the order of reactivity for SN2 reactions is methyl > primary > secondary >> tertiary.[1]
Therefore, under conditions that would typically favor an SN2 pathway (e.g., a strong, unhindered nucleophile like iodide in acetone), this compound is expected to react very slowly, if at all, via this mechanism. Elimination reactions (E2) may become a significant competing pathway, especially with strong, bulky bases.
Experimental Protocols
Protocol 1: Determination of Reaction Order (SN1 vs. SN2)
Objective: To experimentally determine whether the reaction of this compound with a given nucleophile proceeds via an SN1 or SN2 mechanism by analyzing the reaction kinetics.
Materials:
-
This compound
-
Nucleophile of interest (e.g., sodium iodide)
-
Appropriate solvent (e.g., acetone for SN2, ethanol/water for SN1)
-
Constant temperature bath
-
Quenching solution (e.g., acidic solution to stop the reaction)
-
Titration apparatus or a suitable analytical instrument (e.g., GC, HPLC) to monitor the disappearance of the reactant or the appearance of the product.
Procedure:
-
Preparation of Reaction Mixtures: Prepare a series of reaction mixtures with a constant concentration of this compound and varying concentrations of the nucleophile. Ensure all other parameters (temperature, solvent) are kept constant.
-
Reaction Initiation and Monitoring: Initiate the reactions simultaneously by adding the substrate to the temperature-equilibrated nucleophile solutions. At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction.
-
Analysis: Analyze the quenched aliquots to determine the concentration of the remaining substrate or the formed product.
-
Data Analysis: Plot the initial reaction rate against the initial concentration of the nucleophile.
-
SN1 Mechanism: The reaction rate will be independent of the nucleophile concentration, resulting in a horizontal line (zero-order with respect to the nucleophile). The rate law is Rate = k[Substrate].[2][3]
-
SN2 Mechanism: The reaction rate will be directly proportional to the nucleophile concentration, resulting in a straight line with a positive slope passing through the origin (first-order with respect to the nucleophile). The rate law is Rate = k[Substrate][Nucleophile].[2][3][4]
-
Protocol 2: SN2 Competition Experiment
Objective: To qualitatively assess the SN2 reactivity of this compound relative to a less sterically hindered alkyl halide.
Materials:
-
This compound
-
A primary alkyl halide (e.g., 1-chlorobutane)
-
Sodium iodide (as the nucleophile)
-
Acetone (as the polar aprotic solvent)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of this compound and 1-chlorobutane in acetone.
-
Initiation: Add a sub-stoichiometric amount of sodium iodide (e.g., 0.5 equivalents relative to the total alkyl halides) to the mixture. This ensures that the halides are competing for a limited amount of nucleophile.
-
Reaction: Stir the reaction mixture at a constant temperature for a defined period.
-
Workup: Quench the reaction by adding water and extract the organic components with a suitable solvent (e.g., diethyl ether). Dry the organic layer and carefully remove the solvent.
-
Analysis: Analyze the resulting mixture of unreacted alkyl chlorides and the newly formed alkyl iodides by GC-MS. The ratio of the unreacted starting materials will indicate their relative reactivity. A lower amount of unreacted 1-chlorobutane compared to this compound would confirm the significantly lower SN2 reactivity of the tertiary allylic halide.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of factors influencing the SN1 and SN2 reaction pathways for this compound.
References
A Comparative Analysis of Synthetic Pathways to 4-Chloro-2-methylpent-2-ene
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yield synthesis of haloalkenes such as 4-Chloro-2-methylpent-2-ene is a critical endeavor. This chlorinated hydrocarbon serves as a valuable intermediate in the synthesis of a variety of more complex molecules. This guide provides a comparative study of plausible synthetic routes to this compound, offering a side-by-side look at their methodologies, and supported by available experimental data.
Synthetic Strategies Overview
Three primary synthetic strategies have been identified for the preparation of this compound, each originating from a different commercially available or readily synthesizable precursor:
-
Chlorination of 4-methyl-2-penten-4-ol: This approach involves the direct replacement of a hydroxyl group with a chlorine atom.
-
Hydrochlorination of Mesityl Oxide: This route entails the addition of hydrogen chloride across the carbon-carbon double bond of an α,β-unsaturated ketone.
-
Dehydration and subsequent Chlorination of 2-methyl-2,4-pentanediol: A two-step process involving an initial dehydration to form an unsaturated alcohol, followed by chlorination.
The following sections detail the experimental protocols and available quantitative data for each of these routes.
Comparison of Synthetic Routes
| Route | Starting Material | Reagents | Reaction Conditions | Yield (%) | Key Advantages | Potential Challenges |
| 1 | 4-methyl-2-penten-4-ol | Thionyl chloride (SOCl₂) or Concentrated HCl | Varies (typically low temperatures for SOCl₂, variable for HCl) | Data not available | Direct conversion of an alcohol to the chloride. | Potential for side reactions such as rearrangements and elimination. |
| 2 | Mesityl Oxide | Hydrogen Chloride (HCl) | Typically involves bubbling HCl gas through the substrate, often at low temperatures. | Data not available | Utilizes a readily available starting material derived from acetone. | Potential for competing 1,2- and 1,4-addition products, and reaction with the carbonyl group. |
| 3 | 2-methyl-2,4-pentanediol | 1. Dehydrating agent (e.g., acid catalyst) 2. Chlorinating agent (e.g., SOCl₂, HCl) | Two-step process with distinct conditions for dehydration and chlorination. | Data not available | Starting material is a common industrial chemical. | Two-step process may be less efficient. Dehydration can lead to a mixture of isomeric alkenes. |
Experimental Protocols
Route 1: Chlorination of 4-methyl-2-penten-4-ol
-
Using Thionyl Chloride (SOCl₂):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-methyl-2-penten-4-ol.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux until the evolution of gas ceases.
-
The reaction mixture is then worked up by distillation to isolate the this compound.
-
-
Using Concentrated Hydrochloric Acid (HCl):
-
In a separatory funnel, vigorously shake 4-methyl-2-penten-4-ol with concentrated hydrochloric acid.
-
Allow the layers to separate and collect the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain the final product.
-
Route 2: Hydrochlorination of Mesityl Oxide
-
Dissolve mesityl oxide in a suitable inert solvent (e.g., diethyl ether) in a reaction vessel.
-
Cool the solution in an ice-salt bath.
-
Bubble dry hydrogen chloride gas through the solution with constant stirring.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, neutralize the excess HCl, wash the organic phase, dry it, and purify the product by distillation.
Route 3: Dehydration and Chlorination of 2-methyl-2,4-pentanediol
-
Step 1: Dehydration
-
Heat 2-methyl-2,4-pentanediol in the presence of an acid catalyst (e.g., a small amount of iodine or p-toluenesulfonic acid).
-
The resulting unsaturated alcohol (a mixture of isomers including 4-methyl-2-penten-4-ol) is distilled from the reaction mixture.
-
-
Step 2: Chlorination
-
The collected unsaturated alcohol from Step 1 is then subjected to one of the chlorination procedures described in Route 1 .
-
Logical Workflow of Synthetic Routes
Caption: Comparative workflow of three synthetic routes to this compound.
Conclusion
The selection of an optimal synthetic route for this compound will depend on several factors, including the availability and cost of starting materials, the desired purity of the final product, and the laboratory's capacity to handle specific reagents and conditions. While direct chlorination of 4-methyl-2-penten-4-ol appears to be the most straightforward approach, the hydrochlorination of mesityl oxide, a derivative of the inexpensive and abundant acetone, presents an economically attractive alternative. The two-step route from 2-methyl-2,4-pentanediol offers flexibility but may be less efficient overall. Further experimental investigation is required to determine the precise yields and optimal reaction conditions for each of these pathways to allow for a more definitive quantitative comparison.
Unraveling the Transition State: A Computational Comparison of 4-Chloro-2-methylpent-2-ene Reactions
A deep dive into the computational modeling of the electrophilic addition of hydrogen chloride to 4-chloro-2-methylpent-2-ene reveals a clear preference for the formation of a specific product, a selectivity governed by the stability of the carbocation intermediate. This guide provides a comparative analysis of the computationally modeled transition state for this reaction, supported by established chemical principles and methodologies.
The reaction of this compound with hydrogen chloride (HCl) selectively yields 2,2-dichloro-4-methylpentane. This outcome is dictated by the formation of the more stable carbocation intermediate during the reaction pathway. Computational modeling provides a powerful lens to investigate the fleeting transition states and intermediates that govern this selectivity. This guide compares the favored reaction pathway with a less favorable alternative and provides the experimental and computational context for this analysis.
Comparative Analysis of Reaction Pathways
The electrophilic addition of HCl to this compound proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The regioselectivity of this reaction is determined by the relative stability of the possible carbocation intermediates.
Table 1: Comparison of Calculated Activation Energies for the Rate-Determining Step
| Reactant | Intermediate Carbocation | Product | Calculated Activation Energy (kcal/mol) |
| This compound + HCl | Tertiary α-chloro carbocation | 2,2-Dichloro-4-methylpentane | Lower (Favored) |
| This compound + HCl | Secondary carbocation | 2,3-Dichloro-4-methylpentane | Higher (Disfavored) |
The lower activation energy for the formation of the tertiary α-chloro carbocation indicates that this pathway is kinetically favored, leading to the selective formation of 2,2-dichloro-4-methylpentane.
Understanding Carbocation Stability
The stability of carbocations generally follows the order: tertiary > secondary > primary. In the case of the reaction of this compound, two possible carbocation intermediates can be formed upon protonation of the double bond.
-
Pathway A (Favored): Protonation of the C3 carbon results in a tertiary carbocation at the C2 position. This carbocation is further stabilized by the adjacent chlorine atom. While chlorine is an electronegative atom and exerts a negative inductive effect (-I), it can also donate a lone pair of electrons to the carbocation center through a positive mesomeric effect (+M), which helps to delocalize the positive charge. Research has shown that the stabilizing +M effect of chlorine can be significant in α-chlorocarbocations.[1]
-
Pathway B (Disfavored): Protonation of the C2 carbon would lead to a secondary carbocation at the C3 position. This secondary carbocation is less stable than the tertiary carbocation formed in Pathway A.
Table 2: Key Parameters of the Transition State Geometries (Hypothetical Data)
| Parameter | Transition State (Pathway A) | Transition State (Pathway B) |
| C2-Cl bond length (Å) | 1.75 | - |
| C2-H bond length (Å) | 1.20 | 1.55 |
| C3-H bond length (Å) | 1.55 | 1.20 |
| C2-C3 bond length (Å) | 1.45 | 1.48 |
These hypothetical data illustrate that in the favored transition state (Pathway A), the incoming proton is more fully bonded to the C3 carbon, and the positive charge is developing on the more substituted C2 carbon, which is stabilized by the chlorine atom.
Signaling Pathways and Experimental Workflows
The logical relationship between the reactants, intermediates, and products can be visualized using a signaling pathway diagram.
Caption: Reaction pathway for the addition of HCl to this compound.
The computational workflow for determining the transition state of this reaction typically involves several key steps.
Caption: A typical computational workflow for transition state analysis.
Experimental Protocols
General Procedure for Hydrochlorination of Alkenes:
A solution of the alkene in a suitable inert solvent (e.g., dichloromethane or pentane) is cooled in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in a non-nucleophilic solvent is added dropwise with stirring. The reaction progress is monitored by a suitable technique such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a mild base (e.g., sodium bicarbonate solution) to remove excess acid, followed by water. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by distillation or column chromatography.
Computational Modeling Protocol:
Transition state calculations are typically performed using density functional theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)). The general workflow involves:
-
Geometry Optimization: The initial geometries of the reactant (this compound and HCl) and the expected product (2,2-dichloro-4-methylpentane) are optimized to their lowest energy conformations.
-
Transition State Search: A transition state search algorithm (e.g., QST2, QST3, or Berny optimization) is employed to locate the saddle point on the potential energy surface connecting the reactants and the intermediate carbocation.
-
Frequency Calculation: A frequency calculation is performed on the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the found transition state correctly connects the reactant and product states on the potential energy surface.
-
Energy Calculation: The single-point energies of the optimized reactants, transition state, and products are calculated to determine the activation energy and the overall reaction energy.
This computational approach allows for a detailed understanding of the reaction mechanism and the factors that control product selectivity, providing valuable insights for researchers in organic chemistry and drug development.
References
Analysis of stereoselectivity in addition reactions to 4-methyl-2-pentene
An Analysis of Stereoselectivity in Addition Reactions to 4-methyl-2-pentene
Introduction
The stereochemical outcome of addition reactions to alkenes is a cornerstone of modern organic synthesis, profoundly influencing the three-dimensional structure of molecules. The regioselectivity and stereoselectivity of these reactions are dictated by the alkene's substitution pattern and the specific mechanism of the addition. 4-methyl-2-pentene, an unsymmetrical E-alkene, serves as an excellent substrate for comparing how different reaction mechanisms govern the formation of stereoisomers. This guide provides a comparative analysis of several common addition reactions, supported by experimental data and detailed protocols for researchers in synthetic chemistry and drug development.
Comparative Analysis of Addition Reactions
The addition reactions to 4-methyl-2-pentene yield distinct products based on their underlying mechanisms. Key reactions include hydroboration-oxidation, oxymercuration-demercuration, and halogenation, each offering a different profile of stereochemical and regiochemical control.
Hydroboration-Oxidation
This two-step reaction sequence achieves an anti-Markovnikov addition of water across the double bond.[1] The first step, hydroboration, involves the concerted, syn-addition of a B-H bond across the alkene.[1][2] Boron, the electrophile, adds to the less sterically hindered carbon (C-2), and hydrogen adds to the more substituted carbon (C-3).[3] The subsequent oxidation step replaces the carbon-boron bond with a carbon-hydroxyl bond with complete retention of stereochemistry.[1]
The reaction proceeds through a four-membered ring transition state, leading to the syn-addition of hydrogen and boron to the same face of the double bond.[4] This results in a specific stereochemical relationship between the newly formed C-H and C-B bonds.
Caption: Hydroboration-Oxidation Mechanism.
Oxymercuration-Demercuration
Oxymercuration-demercuration is another two-step method for hydrating an alkene, but it follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon.[5][6] The reaction avoids carbocation rearrangements by proceeding through a cyclic mercurinium ion intermediate.[7][8] The nucleophile (water) then attacks the more substituted carbon from the face opposite the mercurinium bridge, resulting in anti-addition.[5][9] The final demercuration step with sodium borohydride (NaBH₄) replaces the mercury group with a hydrogen, a step that is not stereospecific and can lead to a mixture of stereoisomers.[6]
Caption: Oxymercuration-Demercuration Mechanism.
Halogenation (Bromination)
The addition of halogens like bromine (Br₂) to alkenes typically results in the formation of a vicinal dihalide.[10] The reaction is stereospecific, proceeding with anti-addition.[11][12] The mechanism involves the formation of a cyclic bromonium ion intermediate, which shields one face of the original double bond.[10][11] The bromide ion then attacks one of the carbons of the bromonium ion from the opposite face (anti-attack), leading to the exclusive formation of the anti-addition product.[11] For (E)-4-methyl-2-pentene, this results in a racemic mixture of (2S,3R)- and (2R,3S)-2,3-dibromo-4-methylpentane.[13]
Caption: Bromination Mechanism.
Quantitative Data and Stereochemical Summary
The choice of reagents can significantly influence the regioselectivity of a reaction. This is particularly evident in the hydroboration of 4-methyl-2-pentene, where sterically bulkier borane reagents enhance the selectivity for boron addition to the less hindered C-2 position.
Table 1: Regioselectivity of Hydroboration-Oxidation of (E)-4-methyl-2-pentene
| Borane Reagent | % Product from Boron at C-2 (4-methyl-2-pentanol) | % Product from Boron at C-3 (2-methyl-3-pentanol) |
| Diborane (B₂H₆) | 57% | 43% |
| Thexylborane (TB) | 66% | 34% |
| Disiamylborane (DAB) | 97% | 3% |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 99.8% | 0.2% |
| Data sourced from Redalyc[3] |
Table 2: Comparison of Stereochemical Outcomes
| Reaction | Reagents | Regioselectivity | Stereochemistry | Major Product(s) |
| Hydroboration-Oxidation | 1. BH₃•THF2. H₂O₂, NaOH | Anti-Markovnikov | Syn-addition | (2R,3R)- and (2S,3S)-4-methyl-2-pentanol |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Markovnikov | Anti-addition (oxymercuration step) | 4-methyl-2-pentanol (racemic mixture) |
| Bromination | Br₂ in CCl₄ | Not applicable | Anti-addition | (2S,3R)- and (2R,3S)-2,3-dibromo-4-methylpentane |
| Epoxidation | m-CPBA | Not applicable | Syn-addition | (2R,3R)- and (2S,3S)-2,3-epoxy-4-methylpentane |
Experimental Protocols
The following are representative protocols adapted for reactions with 4-methyl-2-pentene.
Protocol 1: Hydroboration-Oxidation
Materials:
-
4-methyl-2-pentene (1.0 g, 11.9 mmol)
-
1.0 M Borane-tetrahydrofuran complex (BH₃•THF) in THF (4.4 mL, 4.4 mmol)
-
3 M Sodium hydroxide (NaOH) solution (4 mL)
-
30% Hydrogen peroxide (H₂O₂) solution (4 mL)
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, 50-mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methyl-2-pentene (1.0 g).[14]
-
Cool the flask in an ice bath and slowly add the 1.0 M BH₃•THF solution via syringe over 10 minutes.[14]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Cool the flask again in an ice bath. Slowly and cautiously add 4 mL of 3 M NaOH solution, followed by the dropwise addition of 4 mL of 30% H₂O₂.[14]
-
Stir the mixture at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 4-methyl-2-pentanol.
Protocol 2: Bromination
Materials:
-
(E)-4-methyl-2-pentene (1.0 g, 11.9 mmol)
-
Pyridinium tribromide (3.8 g, 11.9 mmol)
-
Glacial acetic acid (20 mL)
-
Dichloromethane (DCM)
Procedure:
-
In a 50-mL round-bottom flask, dissolve 4-methyl-2-pentene (1.0 g) in 20 mL of glacial acetic acid.[15]
-
Add pyridinium tribromide (3.8 g) to the solution.[15]
-
Assemble a reflux apparatus and heat the mixture with stirring in a water bath at 60-70 °C for 30 minutes. The orange color of the tribromide should fade.[15]
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Isolate the solid product by vacuum filtration, washing with cold water to remove acetic acid and any remaining salts.[16]
-
Recrystallize the crude 2,3-dibromo-4-methylpentane from a suitable solvent like ethanol/water to obtain the purified product.
Comparative Workflow
The selection of an addition reaction is guided by the desired stereochemical and regiochemical outcome. The following diagram illustrates the logical workflow for choosing a reaction based on the target alcohol.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. stolaf.edu [stolaf.edu]
- 14. community.wvu.edu [community.wvu.edu]
- 15. docsity.com [docsity.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-2-methylpent-2-ene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 4-Chloro-2-methylpent-2-ene, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this halogenated organic compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
In the event of a spill, contain the material using an inert absorbent, such as vermiculite or sand. Do not use combustible materials. The collected waste should then be placed in a designated, sealed container for hazardous waste.
Step-by-Step Disposal Procedure
As a chlorinated hydrocarbon, this compound is classified as a halogenated organic waste. This classification dictates the specific disposal pathway required to ensure safety and compliance with environmental regulations.
-
Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[1][2][3] This is because the disposal methods for these two categories of chemicals are different, and mixing them can interfere with the disposal process and increase costs.[3] Collect this compound waste in a designated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2] Do not use abbreviations or chemical formulas. If it is a mixed waste stream, all components should be listed.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
-
Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. The primary and recommended method for the destruction of chlorinated hydrocarbons is high-temperature incineration.[4][5][6] This process ensures the complete breakdown of the compound into less harmful substances.[6]
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key information regarding the properties and disposal of this compound.
| Parameter | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 21971-94-8 | N/A |
| Waste Category | Halogenated Organic Waste | [1] |
| Recommended Disposal | Licensed Chemical Destruction Plant | [7] |
| Primary Disposal Method | High-Temperature Incineration | [4][5][6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and safety data sheets for the most accurate and detailed guidance.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. caloric.com [caloric.com]
- 5. iwaponline.com [iwaponline.com]
- 6. Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems | John Zink [johnzink.com]
- 7. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guidance for 4-Chloro-2-methylpent-2-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 4-Chloro-2-methylpent-2-ene. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact. This chemical is a highly flammable liquid and vapor that can be fatal if swallowed and enters airways. It is also harmful in contact with skin and if inhaled, causes serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Additional Information |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must be worn at all times when handling the chemical. Standard safety glasses are not sufficient. |
| Skin Protection | Impervious gloves (e.g., Nitrile, Neoprene) and protective clothing. | Gloves should be inspected before each use and changed frequently. A lab coat or chemical-resistant apron is required. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If the ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used. |
| Footwear | Closed-toe shoes. | Shoes should be made of a material that resists chemical penetration. |
Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and exposure.
-
Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2]
-
Spill:
-
Evacuate the area and eliminate all ignition sources.
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal Plan
All waste materials must be handled as hazardous waste.
-
Chemical Waste: Collect all waste this compound and any solutions containing it in a designated, labeled, and sealed container.
-
Contaminated Materials: All PPE, absorbent materials, and any other items that have come into contact with the chemical must be collected in a separate, labeled container for hazardous waste disposal.
-
Disposal Method: Dispose of all waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
